3-Anthracen-9-yl-D-alanine
Description
BenchChem offers high-quality 3-Anthracen-9-yl-D-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Anthracen-9-yl-D-alanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-2-amino-3-anthracen-9-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c18-16(17(19)20)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10,18H2,(H,19,20)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVJUNXMEDRMRO-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721562 | |
| Record name | 3-Anthracen-9-yl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100896-08-0, 135092-49-8 | |
| Record name | 9-Anthracenepropanoic acid, α-amino-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100896-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Anthracen-9-yl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to 3-Anthracen-9-yl-D-alanine: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 3-Anthracen-9-yl-D-alanine, a fluorescent, non-canonical amino acid. The document details its molecular structure, chemical formula, and key physicochemical properties. It further outlines a plausible synthetic pathway and discusses its significant applications in biomedical research and drug development, primarily as a fluorescent probe and a unique building block in peptide synthesis. This guide is intended to be a valuable resource for researchers and professionals working in the fields of medicinal chemistry, chemical biology, and materials science.
Introduction: The Emergence of Fluorescent Amino Acids
The incorporation of unnatural amino acids into peptides and proteins has become a pivotal tool in chemical biology and drug discovery. These custom-designed building blocks offer the ability to introduce novel functionalities, probe biological processes, and enhance the therapeutic properties of peptides. Among these, fluorescent amino acids are of particular interest due to their utility in a wide array of applications, including real-time tracking of cellular processes, studying protein-protein interactions, and high-throughput screening assays.[1]
3-Anthracen-9-yl-D-alanine belongs to this class of specialized reagents. Its core structure comprises a D-alanine backbone covalently linked to an anthracene moiety. The anthracene group is a well-known polycyclic aromatic hydrocarbon that exhibits characteristic fluorescence, making this amino acid an intrinsic fluorescent probe.[2] The D-configuration of the chiral center offers resistance to enzymatic degradation by proteases, a desirable attribute for the development of more stable peptide-based therapeutics.[3]
This guide will delve into the technical details of 3-Anthracen-9-yl-D-alanine, providing a foundational understanding for its effective utilization in research and development.
Molecular Structure and Chemical Formula
The fundamental identity of 3-Anthracen-9-yl-D-alanine is defined by its unique molecular architecture, which brings together a chiral amino acid and a fluorescent aromatic system.
Chemical Formula: C₁₇H₁₅NO₂[4]
IUPAC Name: (2R)-2-amino-3-(anthracen-9-yl)propanoic acid
The structure consists of an alanine molecule where one of the methyl hydrogens is substituted with a 9-anthracenyl group. The stereochemistry at the alpha-carbon is 'R', corresponding to the D-enantiomer.
Caption: A simplified 2D representation of the 3-Anthracen-9-yl-D-alanine molecular structure.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 3-Anthracen-9-yl-D-alanine is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 265.31 g/mol | [4] |
| CAS Number | 135092-49-8 | |
| Appearance | Expected to be a solid | |
| Solubility | Expected to be soluble in organic solvents and aqueous solutions depending on pH | |
| Chirality | D-enantiomer |
Synthesis of 3-Anthracen-9-yl-D-alanine: A Plausible Asymmetric Approach
Conceptual Synthetic Workflow
The following diagram outlines a conceptual workflow for the synthesis, highlighting the key stages.
Caption: A conceptual workflow for the asymmetric synthesis of 3-Anthracen-9-yl-D-alanine.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical principles. Researchers should adapt and optimize the conditions based on their specific laboratory settings and available reagents.
Step 1: Preparation of the Chiral Glycine Imine A chiral auxiliary, such as (S)-2-N-(N'-benzylprolyl)aminobenzophenone, is reacted with glycine methyl ester to form a chiral Schiff base. This step establishes the stereocontrol for the subsequent alkylation.
Step 2: Asymmetric Alkylation The chiral glycine imine is deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form a chiral enolate. This enolate is then reacted with 9-(bromomethyl)anthracene. The bulky chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of the desired stereoisomer.
Step 3: Hydrolysis and Deprotection The resulting alkylated product is hydrolyzed under acidic conditions to cleave the imine and the ester, yielding the free amino acid. This step also removes the chiral auxiliary, which can often be recovered and reused.
Step 4: Purification The crude product is purified using techniques such as ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC) to yield the pure 3-Anthracen-9-yl-D-alanine.
Photophysical Properties: The Fluorescent Signature
The anthracene moiety endows 3-Anthracen-9-yl-D-alanine with its characteristic fluorescent properties. Understanding these properties is critical for its application as a fluorescent probe.
While specific, high-resolution spectral data for this exact compound is not extensively published, the photophysical properties can be inferred from the behavior of anthracene and its derivatives.[2][7]
-
Excitation: Anthracene typically exhibits an excitation maximum in the ultraviolet region, around 350-380 nm.[7]
-
Emission: The fluorescence emission is expected in the blue region of the visible spectrum, generally between 400 and 450 nm.[8] The emission spectrum of anthracene derivatives often displays a characteristic vibronic structure.[8]
-
Quantum Yield: The fluorescence quantum yield of anthracene itself is moderate, and this can be influenced by the substitution pattern and the solvent environment.
-
Fluorescence Lifetime: The fluorescence lifetime of anthracene derivatives is typically in the nanosecond range.[9]
Note: The exact photophysical parameters of 3-Anthracen-9-yl-D-alanine will be influenced by its local environment, including solvent polarity, pH, and binding to other molecules. This sensitivity is a key feature that makes it a useful probe for studying biological systems.
Applications in Research and Drug Development
The unique combination of a D-amino acid and a fluorescent reporter group makes 3-Anthracen-9-yl-D-alanine a versatile tool in several research areas.
Fluorescent Labeling and Bioimaging
The intrinsic fluorescence of 3-Anthracen-9-yl-D-alanine allows for its use as a fluorescent label for peptides and other biomolecules. Once incorporated into a peptide sequence, it can be used to:
-
Visualize the localization and trafficking of peptides within living cells.
-
Monitor enzymatic activity through changes in the fluorescence signal upon cleavage of a peptide substrate.
-
Study protein-peptide interactions using techniques such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET).
Development of Protease-Resistant Peptides
The D-configuration of the amino acid provides steric hindrance that can prevent recognition and cleavage by many common proteases. This property is highly advantageous in the development of peptide-based drugs, as it can significantly increase their in vivo half-life and bioavailability.
Probing Molecular Interactions
The fluorescence of the anthracene moiety is often sensitive to its microenvironment. Changes in the polarity, viscosity, or the presence of specific quenchers can lead to alterations in the fluorescence intensity, lifetime, and emission wavelength. This sensitivity can be exploited to study:
-
Peptide folding and conformational changes.
-
Binding events between a labeled peptide and its target receptor.
-
The insertion of peptides into lipid membranes.
Materials Science
The photophysical properties of the anthracene group also make this amino acid a potential building block for the development of novel organic materials with specific optical and electronic properties.
Conclusion
3-Anthracen-9-yl-D-alanine is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its unique combination of fluorescence, chirality, and amino acid functionality provides a wide range of opportunities for probing biological systems, developing novel therapeutics, and creating advanced materials. As the field of chemical biology continues to expand, the demand for sophisticated molecular probes like 3-Anthracen-9-yl-D-alanine is expected to grow, paving the way for new discoveries and innovations.
References
- Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908.
- Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition. (2012). Wiley.
- Geolchanyan, A. V. (2011). Asymmetric synthesis of (R)-2-amino-3-(4-cyano-1-morpho-lino-5,6,7,8-tetrahidroisoquinoline-3-ylthio)propionic acid. Proceedings of the YSU B, 45(3), 226.
- Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Liu, M., & Sibi, M. P. (2012). Preparation of Enantiopure β-Amino Acids via Enantioselective Conjugate Addition. In Enantioselective Synthesis of β-Amino Acids (pp. 423-448). Wiley-VCH Verlag GmbH & Co. KGaA.
- MDPI. (2023).
-
MDPI. (2023). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 3-(9-Anthryl)-L-alanine. Retrieved from [Link]
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PubChem. (n.d.). 3-(9-Anthryl)-L-alanine. Retrieved from [Link]
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Reagent Database. (n.d.). (2r)-2-amino-3-(9-anthryl)propanoic acid. Retrieved from [Link]
- van Heijenoort, J. (2001). Formation of the glycan chains in the synthesis of bacterial peptidoglycan. Glycobiology, 11(3), 25R–36R.
- Wentzell, P. D., Nair, S. S., & Guy, R. D. (2001). Three-Way Analysis of Fluorescence Spectra of Polycyclic Aromatic Hydrocarbons with Quenching by Nitromethane. Analytical Chemistry, 73(7), 1408–1415.
- Wolf, M. O. (2022). Control of photoluminescence quantum yield and long-lived triplet emission lifetime in organic alloys. Chemical Science, 13(24), 6882-6887.
- Yang, Z., & Doweyko, A. M. (2005). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Tetrahedron Letters, 46(49), 8545-8548.
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aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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ResearchGate. (2025). The unusual temperature dependence of the fluorescence intensity and lifetime of anthracene in ethanol. Retrieved from [Link]
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ResearchGate. (n.d.). a) Normalized excitation; (b) fluorescence spectra of pure anthracene;.... Retrieved from [Link]
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Royal Society of Chemistry. (2022). Control of photoluminescence quantum yield and long-lived triplet emission lifetime in organic alloys. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Retrieved from [Link]
- Stasevych, M. V., Zvarych, V. I., Lunin, V. V., Vovk, M. V., & Novikov, V. P. (2013). The synthetic potential and the biological action of 1(2)-amino-9,10-anthracenediones and their functional derivatives. Russian Journal of Organic Chemistry, 49(4), 467-486.
- Xu, Z., Hean, D., Yuan, J., & Wolf, M. O. (2022). Control of photoluminescence quantum yield and long-lived triplet emission lifetime in organic alloys. Chemical science, 13(24), 6882-6887.
- Zander, M. (1983). Fluorimetrie. Springer-Verlag.
Sources
- 1. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-(9-Anthryl)-L-alanine | C17H15NO2 | CID 54087989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wiley.com [wiley.com]
- 6. A general, catalytic, and enantioselective synthesis of α-amino acids [organic-chemistry.org]
- 7. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Labeling with 3-Anthracen-9-yl-D-alanine
Introduction: Harnessing the Unique Photophysical Properties of Anthracene for Protein Labeling
The covalent attachment of fluorescent probes to proteins is an indispensable tool in modern biological research and drug development.[1] It enables the visualization, tracking, and quantification of proteins within complex biological systems, providing profound insights into their localization, interactions, and dynamics.[2][3] Among the vast array of available fluorophores, polycyclic aromatic hydrocarbons like anthracene offer unique photophysical properties, including a large Stokes shift and sensitivity to the local environment, making them valuable probes.[4][5]
This guide provides a comprehensive protocol for the covalent labeling of proteins using 3-Anthracen-9-yl-D-alanine, a non-proteinogenic amino acid featuring a fluorescent anthracene moiety. While this molecule is often utilized as a building block in peptide synthesis, this protocol details its application as a labeling agent for existing proteins. The proposed methodology is based on the well-established carbodiimide crosslinking chemistry, which facilitates the formation of a stable amide bond between the carboxylic acid of 3-Anthracen-9-yl-D-alanine and primary amines on the protein surface, such as the ε-amino group of lysine residues.[][7]
This document is intended for researchers, scientists, and drug development professionals seeking to employ a novel fluorescent probe for their studies. We will delve into the mechanistic principles behind the labeling strategy, provide detailed, step-by-step protocols for conjugation, purification, and characterization, and offer insights into potential challenges and troubleshooting.
I. The Chemistry of Labeling: EDC/NHS-Mediated Amide Bond Formation
The core of this protocol lies in the "zero-length" crosslinking chemistry mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[8] This method activates the carboxyl group of 3-Anthracen-9-yl-D-alanine, rendering it reactive towards the primary amines on the target protein.
The process unfolds in two key steps:
-
Activation of the Carboxyl Group: EDC reacts with the carboxyl group of 3-Anthracen-9-yl-D-alanine to form a highly reactive but unstable O-acylisourea intermediate.[7]
-
Formation of a Semi-Stable NHS Ester: To enhance the efficiency of the reaction and mitigate the rapid hydrolysis of the O-acylisourea intermediate in an aqueous environment, NHS is introduced.[9] NHS reacts with the intermediate to form a more stable, amine-reactive NHS ester.[8]
-
Amine Reaction: This semi-stable NHS ester then efficiently reacts with a primary amine on the protein surface (e.g., a lysine residue) to form a stable amide bond, covalently linking the anthracene probe to the protein.[10]
The use of NHS is crucial as it increases the yield of the final conjugate by providing a more stable intermediate that is less susceptible to hydrolysis.[9]
II. Experimental Protocols
A. Materials and Reagents
| Reagent | Recommended Grade/Supplier |
| Target Protein | Purified, in an amine-free buffer |
| 3-Anthracen-9-yl-D-alanine | ≥95% purity |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular biology grade |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Molecular biology grade |
| Activation Buffer (0.1 M MES, pH 5.0-6.0) | Amine-free |
| Conjugation Buffer (PBS, pH 7.2-7.5) | Amine-free |
| Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) | Molecular biology grade |
| Desalting Columns (e.g., Sephadex G-25) | Suitable for protein size |
| Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) | Anhydrous |
B. Protocol 1: Protein Labeling with 3-Anthracen-9-yl-D-alanine
This protocol is a starting point and may require optimization depending on the target protein and desired degree of labeling.
-
Preparation of Reagents:
-
Protein Solution: Prepare the target protein at a concentration of 1-5 mg/mL in Conjugation Buffer. Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium salts.[11]
-
3-Anthracen-9-yl-D-alanine Solution: Due to the hydrophobic nature of anthracene derivatives, dissolve the compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM).[12][13]
-
EDC and NHS Solutions: Immediately before use, prepare concentrated stock solutions of EDC and NHS (or Sulfo-NHS) in amine-free water or Activation Buffer.[11] EDC is susceptible to hydrolysis and should be handled accordingly.[14]
-
-
Activation of 3-Anthracen-9-yl-D-alanine:
-
In a microcentrifuge tube, combine the desired molar excess of the 3-Anthracen-9-yl-D-alanine solution with EDC and NHS in Activation Buffer. A common starting point is a 10-20 fold molar excess of the labeling reagent over the protein.[15]
-
Use a molar ratio of EDC:NHS of approximately 1:2 to 1:5.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to the Target Protein:
-
Add the activated 3-Anthracen-9-yl-D-alanine mixture to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be below 10% (v/v) to minimize protein denaturation.[16]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal pH for the reaction with primary amines is 8.3-8.5.[17][18]
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution containing a primary amine, such as Tris-HCl or hydroxylamine, to a final concentration of 10-50 mM.[9] This will react with any remaining NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
C. Protocol 2: Purification of the Labeled Protein
It is crucial to remove unreacted 3-Anthracen-9-yl-D-alanine and reaction by-products, as these can interfere with downstream applications and lead to high background fluorescence.[19]
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate a desalting column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS).
-
Carefully load the quenched reaction mixture onto the column.
-
Elute the labeled protein according to the manufacturer's instructions. The larger labeled protein will elute first, while the smaller, unreacted labeling reagents will be retained.[20]
-
Collect fractions and monitor the elution of the protein by measuring absorbance at 280 nm. The fluorescent fractions can be identified by eye using a UV lamp.[20]
-
-
Dialysis:
-
Alternatively, the labeled protein can be purified by dialysis against a large volume of storage buffer.
-
Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate for your protein, ensuring the retention of the protein while allowing small molecules to diffuse out.
-
Perform several buffer changes over 24-48 hours to ensure complete removal of contaminants.
-
D. Protocol 3: Characterization of the Labeled Protein
1. Determining the Degree of Labeling (DOL)
The DOL, or the average number of fluorophore molecules per protein molecule, is a critical parameter for ensuring experimental reproducibility.[21][22] It can be determined using UV-Vis spectrophotometry and the Beer-Lambert law.[21]
-
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the anthracene dye (Aₘₐₓ, approximately 356 nm).[23]
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm.
-
Calculate the concentration of the dye.
-
The DOL is the molar ratio of the dye to the protein.
-
-
Calculations:
-
Protein Concentration (M) = (A₂₈₀ - (Aₘₐₓ * CF)) / ε_protein
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
CF (Correction Factor) = A₂₈₀ of dye / Aₘₐₓ of dye
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye = Molar extinction coefficient of 3-Anthracen-9-yl-D-alanine at its Aₘₐₓ (in M⁻¹cm⁻¹).
-
| Parameter | Description |
| A₂₈₀ | Absorbance of the conjugate at 280 nm. |
| Aₘₐₓ | Absorbance of the conjugate at the λₘₐₓ of the anthracene dye (~356 nm).[23] |
| ε_protein | Molar extinction coefficient of the protein at 280 nm. |
| ε_dye | Molar extinction coefficient of the dye at its λₘₐₓ. |
| CF | Correction factor for the dye's absorbance at 280 nm. |
An optimal DOL is typically between 0.5 and 2.0.[24] Over-labeling can lead to fluorescence quenching and protein precipitation, while under-labeling may result in a weak signal.[25][26]
2. Assessing Protein Function
It is essential to verify that the labeling process has not adversely affected the biological activity of your protein.[1] The specific functional assay will depend on the protein of interest (e.g., enzyme activity assay, binding assay). Compare the activity of the labeled protein to that of an unlabeled control that has been subjected to the same buffer conditions and purification steps.
III. Important Considerations and Troubleshooting
-
Protein Precipitation: Anthracene is a hydrophobic molecule.[13] Attaching multiple anthracene moieties to a protein can increase its hydrophobicity and potentially lead to aggregation and precipitation.[16] If precipitation occurs, try reducing the molar excess of the labeling reagent to achieve a lower DOL.
-
Solubility of the Labeling Reagent: Ensure that the 3-Anthracen-9-yl-D-alanine is fully dissolved in the organic solvent before adding it to the aqueous protein solution to avoid precipitation of the dye.
-
Buffer Choice: The presence of primary amines in buffers (e.g., Tris, glycine) will compete with the protein for reaction with the activated label, significantly reducing labeling efficiency.[11] Always use amine-free buffers for the conjugation reaction.
-
Low Labeling Efficiency: If the DOL is too low, consider increasing the molar excess of the labeling reagent, adjusting the pH of the conjugation buffer to be more alkaline (up to ~8.5), or extending the reaction time.
-
Altered Protein Function: If the labeled protein shows reduced activity, the labeling may be occurring at a site critical for its function. Consider using a lower DOL or exploring site-specific labeling strategies if possible.
IV. Conclusion
The protocol described herein provides a robust framework for the fluorescent labeling of proteins with 3-Anthracen-9-yl-D-alanine using EDC/NHS chemistry. By carefully controlling the reaction conditions and thoroughly characterizing the resulting conjugate, researchers can generate well-defined, fluorescently labeled proteins for a wide range of applications. The unique photophysical properties of the anthracene moiety offer exciting possibilities for probing protein structure, function, and interactions in novel ways.
V. References
-
BenchChem. (2025). Determining the Degree of Labeling (DOL) with Fluorescein: An Application Note and Protocol. BenchChem.
-
BenchChem. (2025). A Comparative Guide to EDC/NHS Crosslinking Chemistry. BenchChem.
-
Creative Proteomics. (n.d.). Overview of Protein Labeling. Creative Proteomics.
-
Proksch, E., et al. (2021). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Communications Biology, 4(1), 1-13.
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
-
Law, B., & Tlalka, M. (2012). Fluorescent labeling and modification of proteins. Protein-protein interactions, 295-313.
-
Lumiprobe. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Lumiprobe.
-
NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). NanoTemper Technologies.
-
Thermo Fisher Scientific. (n.d.). Calculate dye:protein (F/P) molar ratios. Thermo Fisher Scientific.
-
Creative Proteomics. (n.d.). Lysine in Protein Labeling and Analysis: Techniques, Applications, and Best Practices. Creative Proteomics.
-
G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. G-Biosciences.
-
Lee, J. S., et al. (2016). Improved Protein Conjugation with Uniform, Macroporous Poly (acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. Langmuir, 32(41), 10673-10682.
-
Lumiprobe. (n.d.). NHS ester labeling of amino biomolecules. Lumiprobe.
-
BenchChem. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. BenchChem.
-
ResearchGate. (2015, April 20). How do I label an amino acid (in particular, lysine, polylysine or polyarginine) with a fluorescently active agent? ResearchGate.
-
Singh, R. P., et al. (2016). A Review on Anthracene and Its Derivatives: Applications. Open Access Journal of Pharmaceutical Research, 1(1), 1-8.
-
Biology LibreTexts. (2021, March 23). 15.2: Protein Purification (Activity). Biology LibreTexts.
-
Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.
-
Barth, A., et al. (2021). A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. bioRxiv.
-
Show, P. L., et al. (2018). Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid. Frontiers in chemistry, 6, 512.
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Sino Biological. (n.d.). Protein Labeling Techniques. Sino Biological.
-
Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
-
ResearchGate. (2016, January 13). Why is my protein precipitating after fluorescent labeling? ResearchGate.
-
LibreTexts Chemistry. (2023, January 22). Proteins and Amino Acids. LibreTexts.
-
Biosyntan GmbH. (n.d.). Fluorescent Labeling of Peptides. Biosyntan GmbH.
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ResearchGate. (n.d.). Preparation of activated NHS-esters and their reaction with nucleophilic amino acid residues present in proteins. ResearchGate.
-
BroadPharm. (2022, January 18). Protocol for PEG NHS Ester. BroadPharm.
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Snavely, D. L. (2003). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass spectrometry reviews, 22(3), 173-190.
-
Thermo Fisher Scientific. (n.d.). Labeling Chemistry Support—Troubleshooting. Thermo Fisher Scientific.
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YouTube. (2010, December 13). Carboxylic Acid Activation. YouTube.
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Biomol Blog. (2018, October 29). Classic Fluorescent Labeling Dyes. Biomol Blog.
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PharmiWeb.com. (2024, September 26). Methods and Mechanisms of Protein Labeling. PharmiWeb.com.
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Sigma-Aldrich. (n.d.). Protein Labeling & Modification. Sigma-Aldrich.
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Lhiaubet-Vallet, V., et al. (2010). Enhanced photostability of the anthracene chromophore in aqueous medium upon protein encapsulation. The Journal of Physical Chemistry B, 114(34), 11365-11371.
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Wu, J., et al. (2022). Carbon Isotope Labeling of Amino Acids by CO2 Carboxylic Acid Exchange. Angewandte Chemie International Edition, 61(33), e202205500.
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Bitesize Bio. (2024, December 16). How to Troubleshoot Problems with Fluorescently Tagged Proteins. Bitesize Bio.
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ResearchGate. (n.d.). Fluorescence emission spectra of anthracene in ethanol solution in.... ResearchGate.
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Masuda, S., et al. (2012). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Journal of Chemistry, 2013.
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LibreTexts Chemistry. (2023, January 22). CX9. Peptides and Proteins: Laboratory Synthesis. LibreTexts.
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Bhowmick, R., et al. (2025, January 21). A family of zinc compounds of an anthracene-appended new multifunctional organic scaffold as potent chemotherapeutics against cervical cancer. Dalton Transactions.
-
AAT Bioquest. (n.d.). Spectrum [Anthracene]. AAT Bioquest.
-
Khan, Y., et al. (2024). Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. Journal of Fluorescence.
-
ResearchGate. (n.d.). Fluorescence spectra of anthracene solution (1×10-5 M) containing.... ResearchGate.
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Shaw, D. G. (Ed.). (1989). SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. Pergamon Press.
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Sutherland, R. O., & Miller, A. J. (1958). THE SOLUBILITY OF ANTHRACENE AND PHENANTHRENE IN VARIOUS SOLVENTS AS A FUNCTION OF TEMPERATURE. Journal of the Minnesota Academy of Science, 26(1), 58-62.
-
Singh, R. P., et al. (2016). A Review on Anthracene and Its Derivatives: Applications. Open Access Journal of Pharmaceutical Research, 1(1), 1-8.
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Illuminating Cellular Machinery: Applications of 3-Anthracen-9-yl-D-alanine in Fluorescence Microscopy
Introduction: Beyond the Conventional Fluorophore
In the dynamic world of cellular biology, the ability to visualize and track proteins in their native environment is paramount. For decades, researchers have relied on bulky fluorescent proteins (like GFP) and organic dyes to illuminate the inner workings of the cell.[1][2] However, these traditional methods are not without their drawbacks. Large fluorescent tags can sterically hinder the natural function and interactions of the protein of interest.[1][2] The advent of fluorescent unnatural amino acids (fUAAs) represents a paradigm shift in protein labeling, offering a minimally invasive approach to high-resolution imaging.[1][3] 3-Anthracen-9-yl-D-alanine, a synthetic amino acid bearing the intrinsically fluorescent anthracene moiety, has emerged as a powerful tool in this revolutionary field.[4][5][6] Its compact size, comparable to natural amino acids, allows for site-specific incorporation into proteins with minimal structural and functional perturbation.[1] This guide provides an in-depth exploration of the applications of 3-Anthracen-9-yl-D-alanine in fluorescence microscopy, complete with detailed protocols for its use in cellular imaging.
The Advantage of a Minimalist Fluorophore: Photophysical Properties
The utility of 3-Anthracen-9-yl-D-alanine as a fluorescent probe is rooted in the photophysical properties of its anthracene side chain. Anthracene derivatives are well-characterized for their blue fluorescence emission.[2][7] While specific data for 3-Anthracen-9-yl-D-alanine is not extensively published, we can infer its properties from related anthracene compounds.
| Property | Typical Value for Anthracene Derivatives | Significance in Fluorescence Microscopy |
| Excitation Maximum (λex) | ~350 - 380 nm[8] | Allows for excitation with common UV and near-UV laser lines, minimizing autofluorescence from cellular components that are typically excited by shorter wavelengths. |
| Emission Maximum (λem) | ~400 - 450 nm[8] | Provides a distinct blue emission, suitable for multicolor imaging experiments with other fluorophores. |
| Quantum Yield (Φf) | Can be high (>0.3) in non-polar environments[2][7] | A higher quantum yield translates to a brighter signal, enabling detection of low-abundance proteins. The sensitivity of the quantum yield to the local environment can also be exploited to probe protein conformational changes. |
| Fluorescence Lifetime (τf) | Typically a few nanoseconds[9] | The fluorescence lifetime can be sensitive to the molecular environment, offering another dimension for probing protein interactions and dynamics using fluorescence lifetime imaging microscopy (FLIM). |
Applications in Elucidating Cellular Function
The unique properties of 3-Anthracen-9-yl-D-alanine open up a plethora of applications for researchers in cell biology and drug development.
High-Resolution Imaging of Protein Localization and Dynamics
By genetically encoding 3-Anthracen-9-yl-D-alanine at a specific site within a protein of interest, researchers can achieve precise spatial and temporal tracking of that protein within living cells.[10][11] This is particularly advantageous for studying proteins where the addition of a large tag like GFP would be disruptive.
Workflow for Site-Specific Protein Labeling and Imaging
Caption: Workflow for protein labeling and imaging.
Probing Protein-Protein Interactions with FRET
The spectral properties of 3-Anthracen-9-yl-D-alanine make it a suitable donor for Förster Resonance Energy Transfer (FRET) studies when paired with an appropriate acceptor fluorophore (e.g., GFP or a small organic dye). By incorporating the D-alanine derivative into one protein and the acceptor into its putative binding partner, researchers can measure FRET efficiency to quantify the proximity and dynamics of their interaction in real-time.
FRET-based Protein Interaction Assay
Caption: Principle of FRET for protein interaction studies.
Investigating Protein Conformation and Environment
The fluorescence of the anthracene moiety can be sensitive to the polarity and viscosity of its local microenvironment. This property can be harnessed to study protein folding, unfolding, and conformational changes that alter the exposure of the incorporated amino acid to the solvent.
Protocols for Implementation
Protocol 1: Site-Specific Incorporation of 3-Anthracen-9-yl-D-alanine into Proteins in Mammalian Cells
This protocol outlines the general steps for incorporating 3-Anthracen-9-yl-D-alanine into a target protein in mammalian cells using the genetic code expansion technology.[12][13][14][15]
Materials:
-
Mammalian cell line (e.g., HEK293T, CHO)
-
Plasmid encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for 3-Anthracen-9-yl-D-alanine.
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-Anthracen-9-yl-D-alanine solution (stock solution in DMSO or a basic aqueous solution)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed the mammalian cells in a suitable culture vessel (e.g., 6-well plate or a glass-bottom dish for microscopy) to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the plasmid for the protein of interest and the plasmid for the orthogonal aaRS/tRNA pair using a suitable transfection reagent according to the manufacturer's instructions.
-
Induction and Labeling:
-
4-6 hours post-transfection, replace the medium with fresh complete medium supplemented with 3-Anthracen-9-yl-D-alanine. The optimal concentration of the unnatural amino acid typically ranges from 100 µM to 1 mM and should be determined empirically.
-
Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the fluorescent amino acid.
-
-
Sample Preparation for Microscopy:
-
Gently wash the cells twice with warm PBS to remove excess unincorporated amino acid.
-
Replace the PBS with a suitable live-cell imaging medium.
-
The cells are now ready for fluorescence microscopy.
-
Protocol 2: Fluorescence Microscopy and Image Acquisition
Materials:
-
Fluorescence microscope (confocal, widefield, or TIRF) equipped with appropriate filters and a sensitive camera.
-
Immersion oil (if using an oil-immersion objective).
Procedure:
-
Microscope Setup:
-
Turn on the microscope and the light source.
-
Select the appropriate objective for your desired magnification.
-
Place the sample on the microscope stage.
-
-
Locating Cells:
-
Using brightfield or DIC, locate and focus on the cells.
-
-
Image Acquisition:
-
Switch to the fluorescence imaging mode.
-
Use an excitation wavelength appropriate for 3-Anthracen-9-yl-D-alanine (e.g., ~365 nm).
-
Set the emission filter to collect the blue fluorescence (e.g., 420-480 nm).
-
Adjust the exposure time and laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Capture images or time-lapse series as required for your experiment.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify protein localization, intensity, and dynamics.
-
Conclusion and Future Perspectives
3-Anthracen-9-yl-D-alanine provides a powerful and minimally invasive tool for studying protein dynamics and interactions in living cells. Its small size and unique photophysical properties make it an attractive alternative to traditional fluorescent labels. As the field of unnatural amino acid technology continues to evolve, we can expect the development of new and improved fluorescent amino acids with enhanced brightness, photostability, and novel functionalities, further expanding the toolkit for biological imaging.
References
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- Marshall, O., & Sutherland, A. (2025).
- Saal, F. P., et al. (2018). The expanded genetic code.
- Lee, K. J., Kang, D., & Park, H. S. (2019). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Molecules and cells, 42(5), 386–396.
- Gray, V., et al. (2014). Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. Physical Chemistry Chemical Physics, 16(21), 10019-10027.
- Summerer, D., et al. (2006). A genetically encoded fluorescent amino acid. Proceedings of the National Academy of Sciences, 103(26), 9785-9789.
- BenchChem. (2025).
- Biteen, J. S., et al. (2013). Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. PLOS ONE, 8(8), e71362.
- MDPI. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. International Journal of Molecular Sciences, 20(4), 844.
- Semantic Scholar. (2019).
- Zhang, Z., et al. (2007). Genetic incorporation of unnatural amino acids into proteins in mammalian cells.
- Coin, I. (2016). Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells. Methods in Molecular Biology, 1426, 331-344.
- Ferreira, M., et al. (2023).
- Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692-4699.
- ResearchGate. (n.d.).
- Chem-Impex. (n.d.). 3-(9-Anthryl)-L-alanine.
- Chem-Impex. (n.d.). Fmoc-3-(9-anthryl)-L-alanine.
- Chem-Impex. (n.d.). Boc-3-(9-anthryl)-L-alanine.
- Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(42), 11111-11121.
- Ados, F., et al. (2021). Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking.
- Lee, S., et al. (2015). Synthesis and Photophysical Properties of 9,10-Bis(3-aryl-2-naphthyl)anthracenes. Bulletin of the Korean Chemical Society, 36(8), 2009-2013.
- PubChem. (n.d.). 3-(9-Anthryl)-L-alanine.
- D'Andrea, L. D., et al. (2023). A Comprehensive Analysis of the Intrinsic Visible Fluorescence Emitted by Peptide/Protein Amyloid-like Assemblies. International Journal of Molecular Sciences, 24(9), 8307.
- Zhang, M., et al. (2025). Anthracene-d- and l-phenylalanine derivatives: synthesis, dual-state emission, mechanochromic luminescence, chiroptical property and enantioselective recognition of free amino acids.
- Smyth, T., & Winefordner, J. D. (1999). Three-Way Analysis of Fluorescence Spectra of Polycyclic Aromatic Hydrocarbons with Quenching by Nitromethane. Applied Spectroscopy, 53(8), 999-1006.
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- 15. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Solid-Phase Peptide Synthesis Using Fmoc-3-(9-anthryl)-alanine
Introduction: Illuminating Peptides from Within
Solid-phase peptide synthesis (SPPS) has revolutionized the way we create peptides, transforming it from a laborious solution-phase process into a streamlined, automatable methodology.[1][2] The cornerstone of modern SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which utilizes an orthogonal protection scheme to enable the stepwise assembly of amino acids on a solid support.[2]
While the 20 canonical amino acids form the basis of natural proteins, the true power of synthetic peptide chemistry lies in our ability to incorporate unnatural amino acids with unique functionalities.[3][4] Fluorescent unnatural amino acids are particularly valuable tools, acting as intrinsic probes that can report on molecular interactions, conformational changes, and localization within biological systems without the need for bulky, perturbing external labels.[3][4][5]
This guide focuses on Fmoc-3-(9-anthryl)-L-alanine , an amino acid derivative featuring a fluorescent anthracene moiety.[6][7] The anthracene group provides distinct photophysical properties, making it an excellent probe for applications in bioimaging, diagnostics, and biophysical studies.[6][7][8] This document provides a comprehensive framework for the successful incorporation of this sterically demanding, fluorescent amino acid into synthetic peptides using Fmoc-SPPS, covering core principles, detailed protocols, and troubleshooting.
Technical Profile: Fmoc-3-(9-anthryl)-L-alanine
Understanding the properties of the building block is critical for its successful application.
| Property | Value | Source(s) |
| Synonyms | Fmoc-3-Ala(9-anthryl)-OH | [6][9] |
| CAS Number | 268734-27-6 | [6][9] |
| Molecular Formula | C₃₂H₂₅NO₄ | [6][9] |
| Molecular Weight | 487.55 g/mol | [6][9][10] |
| Appearance | Light yellow to yellow solid | [6] |
| Purity | Typically ≥95.0% (HPLC) | |
| Storage Conditions | 2-8°C, protect from light | [6] |
| Key Feature | Intrinsic fluorescence from the anthracene side chain | [7][8] |
Causality Behind Storage Conditions: The Fmoc protecting group is base-labile, and the anthracene moiety can be susceptible to photo-oxidation. Cool, dark, and dry storage conditions are essential to prevent premature deprotection and degradation, ensuring the integrity of the reagent for synthesis.
Strategic Considerations for Synthesis
The incorporation of Fmoc-3-(9-anthryl)-alanine is not a simple drop-in replacement for a canonical amino acid. Its bulky, aromatic side chain introduces significant steric hindrance, which can impede reaction kinetics. Success requires a proactive strategy to overcome these challenges.
-
The Challenge of Steric Hindrance: The large, planar anthracene group can physically block the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain. This can lead to slow or incomplete coupling reactions, resulting in deletion sequences and low final yields.[11]
-
Enhanced Coupling Chemistries: To overcome steric hindrance, standard coupling reagents like DCC/HOBt may be insufficient. More potent uronium/aminium salt-based activators, such as HBTU , HATU , or phosphonium salts like PyBOP , are required.[11][12] These reagents form highly reactive intermediates that can overcome the higher activation energy barrier of sterically hindered couplings.
-
The Imperative of Reaction Monitoring: Trust is not a strategy. Every critical step of the synthesis must be validated.
-
Fmoc Deprotection: The removal of the Fmoc group can be quantitatively monitored by UV-Vis spectrophotometry. The dibenzofulvene-piperidine adduct released during deprotection has a characteristic absorbance maximum around 301 nm, allowing for confirmation of reaction completion.[11][13]
-
Coupling Completion: After the coupling step, a qualitative ninhydrin (Kaiser) test should be performed on a small sample of resin beads.[12] A positive result (blue beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling.
-
The SPPS Cycle: A Visual Workflow
The following diagram outlines the fundamental steps in a single cycle of Fmoc-based solid-phase peptide synthesis.
Caption: The four-step cycle of Fmoc-SPPS.
Detailed Experimental Protocols
This section provides a step-by-step methodology for manual peptide synthesis. Quantities are based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales, ensuring the resin is always fully solvated.
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Rationale: The synthesis begins by anchoring the C-terminal amino acid to an insoluble resin support. The choice of resin dictates the C-terminal functional group (acid or amide).[14]
-
Resin Selection: Choose a resin appropriate for your desired C-terminus (e.g., Rink Amide resin for a C-terminal amide, 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).[14]
-
Resin Swelling: Place the resin (e.g., ~160 mg for a 0.6 mmol/g loading Rink Amide resin) in a fritted reaction vessel. Swell the resin in dimethylformamide (DMF) for 1 hour, followed by 3 washes with dichloromethane (DCM).[14][15]
-
Fmoc Deprotection (for pre-loaded resins like Rink Amide): Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add another 2 mL of 20% piperidine/DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).[14]
-
First Amino Acid Coupling: Proceed with the coupling protocol described below (Protocol 2).
Protocol 2: Incorporation of Fmoc-3-(9-anthryl)-alanine
-
Rationale: This is the most critical phase. We use a potent activating agent (HATU) and in-situ neutralization to drive the reaction to completion. The quantities below are for coupling Fmoc-3-(9-anthryl)-alanine or any other amino acid in the sequence.
-
Prepare Coupling Solution: In a separate vial, dissolve Fmoc-3-(9-anthryl)-L-alanine (4 equivalents, 0.4 mmol, 195 mg) and HATU (3.9 equivalents, 0.39 mmol, 148 mg) in 2 mL of DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol, 140 µL) to the coupling solution. The solution may change color. Allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin from the previous step. Agitate the mixture at room temperature for 1-2 hours.
-
Monitor Reaction: Remove a few resin beads, wash them thoroughly with DCM, and perform a Kaiser test.
-
Negative Result (Colorless/Yellow Beads): The coupling is complete. Proceed to Step 6.
-
Positive Result (Blue Beads): The coupling is incomplete. Proceed to Step 5.
-
-
Double Coupling (If Necessary): Drain the reaction vessel and repeat Steps 1-4 with a fresh solution of activated Fmoc-3-(9-anthryl)-alanine.[11] A second coupling of 1-2 hours is typically sufficient.
-
Washing: After a successful coupling, drain the vessel and wash the peptide-resin thoroughly with DMF (5x) and DCM (3x) to remove all soluble reagents. The resin is now ready for the next cycle (Fmoc deprotection).
-
Capping (Optional): If an incomplete coupling cannot be resolved by double coupling, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences. Add a solution of 5% acetic anhydride and 6% 2,4,6-collidine in DMF to the resin and agitate for 30 minutes. Then wash as in Step 6.
Protocol 3: Final Cleavage and Peptide Precipitation
-
Rationale: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail containing scavengers to prevent side reactions.[2][13]
-
Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. Weigh the final peptide-resin to estimate the yield.[16]
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard high-scavenger cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) . Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (e.g., 3-5 mL for 0.1 mmol scale). Agitate gently at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the cleavage mixture away from the resin beads into a clean centrifuge tube. Rinse the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA solution dropwise into a larger tube containing ~10 volumes of ice-cold diethyl ether. A white precipitate (the peptide) should form.[11][16]
-
Purification and Storage: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet 2-3 times with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.
Applications and Use-Cases
Peptides incorporating 3-(9-anthryl)-alanine are powerful tools for chemical biology and drug discovery.
-
Fluorescence Resonance Energy Transfer (FRET): The anthracene moiety can serve as a FRET donor when paired with a suitable acceptor. This allows for the design of peptide-based biosensors to study enzyme activity (e.g., protease cleavage) or binding events in real-time.[17]
-
Biological Imaging: These fluorescent peptides can be used as probes to visualize cellular structures or track the localization of target proteins within living cells using fluorescence microscopy.[5][6]
-
Studying Peptide-Protein Interactions: Changes in the fluorescence environment (e.g., intensity, emission wavelength, or anisotropy) upon binding to a protein can provide quantitative data on binding affinity and kinetics.[4][5]
-
Drug Development and Material Science: The unique structural and photophysical properties of the anthracene group can be leveraged to design novel peptide therapeutics or advanced biomaterials.[6][7][8]
Workflow: FRET-Based Protease Activity Assay
The following diagram illustrates how a peptide containing 3-(9-anthryl)-alanine (FRET donor) and a quencher could be used to measure protease activity.
Caption: FRET assay workflow for protease detection.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of Fmoc-3-(9-anthryl)-alanine (Positive Kaiser Test) | Steric Hindrance: The bulky side chain is impeding the reaction. | 1. Double Couple: Repeat the coupling step with fresh reagents.[11] 2. Use Stronger Reagents: Ensure you are using a potent coupling reagent like HATU or HBTU.[11] 3. Increase Reaction Time: Extend the coupling time to 3-4 hours. 4. Capping: If the issue persists, cap the unreacted amines with acetic anhydride to prevent deletion sequences. |
| Low Final Peptide Yield | Cumulative Inefficiency: Small inefficiencies at each coupling and deprotection step. Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking reaction sites.[11][18] Incomplete Cleavage: The peptide is not fully released from the resin. | 1. Systematic Monitoring: Use UV-Vis to confirm full deprotection and the Kaiser test for every coupling. 2. Disrupt Aggregation: Perform coupling at a slightly elevated temperature (30-40°C) or add a small percentage of a "magic mixture" (e.g., DMSO/NMP) to the DMF.[11] 3. Optimize Cleavage: Ensure the resin is completely dry before cleavage. Extend cleavage time to 4 hours or perform a second cleavage on the resin.[16] |
| Aspartimide Formation (for peptides containing Asp residues) | Base-catalyzed cyclization of the aspartic acid side chain during piperidine treatment.[18] | Add a weak acid additive like 1% HOBt or Oxyma to the 20% piperidine/DMF deprotection solution. This buffers the basicity and significantly suppresses the side reaction.[12][18] |
| Peptide Fails to Precipitate in Ether | The peptide may be very short, highly hydrophobic, or the volume of ether is insufficient. | 1. Concentrate TFA: Under a gentle stream of nitrogen, reduce the volume of the TFA solution to ~0.5-1 mL before adding it to the ether.[16] 2. Increase Ether Volume: Use a larger volume of cold ether (20-40x the TFA volume). 3. Chill: Place the ether suspension at -20°C for 1-2 hours to encourage precipitation. |
References
-
Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging. PMC - National Center for Biotechnology Information. Available at: [Link]
-
Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. RSC Publishing. Available at: [Link]
-
Fluorescent Amino Acids: Modular Building Blocks for the Assembly of New Tools for Chemical Biology. DSpace@MIT. Available at: [Link]
-
Applications of Fluorescent Peptide Synthesis in Molecular Imaging. Genosphere Biotechnologies. Available at: [Link]
-
Synthesis of a Fluorescent Amino Acid. Aapptec Peptides. Available at: [Link]
-
3-(9-Anthryl)-L-alanine. PubChem. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. SpringerLink. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PMC - National Center for Biotechnology Information. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. ResearchGate. Available at: [Link]
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. peptide.com [peptide.com]
- 3. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Fluorescent peptides: applications in molecular imaging [genosphere-biotech.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Fmoc-3-(9-anthryl)-L-alanine | CAS 268734-27-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
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- 15. bachem.com [bachem.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
3-Anthracen-9-yl-D-alanine: A High-Resolution Fluorescent Probe for Elucidating Protein Folding Dynamics
Application and Protocol Guide
Abstract
Understanding the intricate process of protein folding is a central challenge in molecular biology and drug development. This guide details the application of 3-Anthracen-9-yl-D-alanine (Ant-D-Ala), a fluorescent non-natural amino acid (fUAA), as a powerful tool for investigating protein folding dynamics. The unique photophysical properties of the anthracene moiety, particularly its sensitivity to the local microenvironment, allow for real-time monitoring of conformational changes with high precision. We provide a comprehensive overview of the probe's characteristics, strategic considerations for its site-specific incorporation into proteins, and detailed, field-tested protocols for both equilibrium and kinetic folding studies using fluorescence spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced biophysical techniques to dissect protein structure, function, and stability.
Introduction: The Challenge of Visualizing Protein Folding
Proteins are the workhorses of the cell, and their function is inextricably linked to their precise three-dimensional structure. The process by which a linear polypeptide chain folds into this functional conformation is a rapid and complex event, often involving transient intermediate states.[1][2] Disruptions in this process can lead to misfolded, non-functional, or aggregated proteins, which are hallmarks of numerous diseases.
Traditional methods for studying protein structure, such as X-ray crystallography and NMR, provide high-resolution static snapshots but often struggle to capture the dynamic nature of the folding process. Fluorescence spectroscopy offers a powerful alternative, enabling the real-time observation of molecular events with high sensitivity.[3][4] The strategic placement of a fluorescent probe within a protein can transform it into a biosensor, reporting on local and global conformational changes.[3][5]
While intrinsic protein fluorescence, primarily from tryptophan residues, can be used, it is often suboptimal due to the presence of multiple tryptophans or their location in regions that do not undergo significant environmental changes during folding.[4][6] The site-specific incorporation of a fluorescent non-natural amino acid (fUAA) provides a minimally perturbative and highly precise way to introduce a reporter group at virtually any position within the protein.[7][8][9] This approach allows researchers to ask specific questions about the folding of particular domains, the formation of secondary structures, or the burial of a hydrophobic core.
3-Anthracen-9-yl-D-alanine (Ant-D-Ala) has emerged as a particularly useful fUAA for these studies. Its anthracene side chain is a compact, rigid fluorophore whose emission properties are exquisitely sensitive to the polarity of its local environment.[10] This guide will provide the scientific rationale and practical protocols for employing Ant-D-Ala to illuminate the complex landscape of protein folding.
Properties of 3-Anthracen-9-yl-D-alanine as a Folding Probe
The utility of Ant-D-Ala stems from the photophysical characteristics of its anthracene side chain. Unlike larger, flexible dyes that can disrupt protein structure, the anthracene group is relatively small and hydrophobic, mimicking a natural aromatic residue.[8]
Key Characteristics:
-
Environmental Sensitivity (Solvatochromism): The fluorescence emission spectrum and quantum yield of anthracene are highly dependent on the polarity of the surrounding solvent.[11] When exposed to a polar aqueous environment (as in an unfolded protein), its fluorescence is typically quenched and blue-shifted. Upon folding, if the probe becomes buried in a non-polar, hydrophobic core, it experiences a significant increase in fluorescence intensity (higher quantum yield) and a red-shift in its emission maximum.[11] This provides a direct, measurable signal of the folding event.
-
Distinct Spectral Properties: Anthracene has absorption and emission wavelengths that are typically well-separated from the intrinsic fluorescence of tryptophan, allowing for selective excitation and detection without signal overlap.
-
Fluorescence Quenching: The fluorescence of Ant-D-Ala can be quenched by proximity to certain natural amino acid side chains (e.g., tryptophan, tyrosine, histidine) through processes like Förster Resonance Energy Transfer (FRET) or static quenching.[4][11][12] This property can be exploited to measure distances and map residue-residue contacts during the folding process.
Table 1: Comparative Spectroscopic Properties of Common Fluorescent Amino Acid Probes
| Property | Intrinsic Tryptophan | Dansyl-Alanine (Extrinsic Label) | 3-Anthracen-9-yl-D-alanine (fUAA) |
| Excitation Max (λex) | ~280-295 nm | ~330-350 nm | ~365 nm |
| Emission Max (λem) | ~320-350 nm (Solvent dep.) | ~480-580 nm (Solvent dep.) | ~400-430 nm (Solvent dep.) |
| Size | Intrinsic | Bulky, flexible linker | Compact, minimally perturbative |
| Environmental Change | Moderate shift & quenching | Large shift & intensity change | Significant intensity change |
| Incorporation | Natural occurrence | Post-translational conjugation | Site-specific genetic incorporation |
Experimental Design: Strategic Placement of the Probe
The power of using an fUAA lies in the ability to place it at a specific, informative location. The choice of where to incorporate Ant-D-Ala is the most critical step in the experimental design.
Scientist's Note: The goal is to select a site that undergoes a maximal change in its local environment between the unfolded and folded states.
Common Strategies for Site Selection:
-
Hydrophobic Core: Placing Ant-D-Ala in a region that is predicted to form part of the hydrophobic core. Upon folding, the probe will move from a water-exposed to a non-polar environment, resulting in a large fluorescence increase.
-
Domain Interfaces: In multi-domain proteins, placing the probe at the interface between two domains can report on their association or relative movement during folding.
-
Loop-to-Structure Transitions: Inserting the probe into a flexible loop that becomes structured (e.g., forms a helix or binds to another part of the protein) upon folding.
-
Substrate/Ligand Binding Pockets: To study induced-fit mechanisms or conformational changes upon binding, the probe can be placed within or near a binding site.
The site is typically chosen by analyzing the protein's known or predicted structure and mutating the native residue at that position to an amber stop codon (UAG) in the gene.[13] This codon is then reprogrammed by an engineered tRNA/aminoacyl-tRNA synthetase (aaRS) pair to incorporate Ant-D-Ala during protein expression in a host system like E. coli.[9][14][15]
Protocols for Studying Protein Folding Dynamics
Protocol 1: Site-Specific Incorporation of 3-Anthracen-9-yl-D-alanine
This protocol outlines the general steps for producing a protein with Ant-D-Ala incorporated at a specific site using amber codon suppression in E. coli.
Materials:
-
Expression plasmid for the protein of interest with a UAG codon at the desired position.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for Ant-D-Ala.
-
E. coli expression strain (e.g., BL21(DE3)).
-
3-Anthracen-9-yl-D-alanine (ensure high purity).
-
Standard cell culture media (e.g., LB or M9 minimal media).
-
Inducing agent (e.g., IPTG).
-
Buffers for protein purification (e.g., Ni-NTA chromatography buffers).
Methodology:
-
Transformation: Co-transform the E. coli expression strain with both the plasmid containing your target gene (with UAG mutation) and the plasmid for the orthogonal tRNA/aaRS pair. Select for transformants on appropriate antibiotic plates.
-
Starter Culture: Inoculate a single colony into 5-10 mL of media with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume (e.g., 1 L) of expression media with the overnight culture. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Probe Addition: Add Ant-D-Ala to a final concentration of 1-2 mM.
-
Scientist's Note: The fUAA is a critical and expensive reagent. Using M9 minimal media can improve incorporation efficiency compared to rich media like LB, as it reduces competition from natural amino acids.
-
-
Induction: Immediately after adding the fUAA, induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM).
-
Expression: Reduce the temperature to 18-25°C and continue shaking for 12-18 hours. Lower temperatures often improve the yield of correctly folded, soluble protein.
-
Harvest and Purification: Harvest the cells by centrifugation. Resuspend the pellet in lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity chromatography based on a His-tag).
-
Validation (Critical Step): Confirm the successful incorporation of Ant-D-Ala using mass spectrometry (e.g., ESI-MS). The mass of the purified protein should correspond to the theoretical mass including the fUAA. This step is essential for data trustworthiness.
Protocol 2: Monitoring Folding Kinetics with Stopped-Flow Fluorescence
This protocol describes how to measure the rate of protein folding by rapidly mixing the denatured protein with a refolding buffer.[16][17]
Equipment:
-
Stopped-flow fluorescence spectrophotometer.
-
Fluorescence-free quartz cuvettes.
Reagents:
-
Purified, Ant-D-Ala-labeled protein.
-
Unfolding Buffer: Buffer (e.g., 20 mM Phosphate, pH 7.4) containing a high concentration of denaturant (e.g., 6 M Guanidinium Chloride or 8 M Urea).
-
Refolding Buffer: Same buffer as above, without denaturant.
Methodology:
-
Sample Preparation:
-
Prepare a stock of the labeled protein fully unfolded in the Unfolding Buffer. A typical final protein concentration for the experiment is 2-10 µM.
-
Prepare a stock of the folded protein in Refolding Buffer for control measurements (native baseline).
-
-
Instrument Setup:
-
Set the excitation wavelength to ~365 nm.
-
Set the emission to be monitored at the wavelength of maximum change (e.g., ~420 nm), often determined from a preliminary emission scan of the folded vs. unfolded protein. A cutoff filter (e.g., >395 nm) is often used to block scattered excitation light.
-
-
Unfolding Kinetics (Control):
-
Load one syringe of the stopped-flow instrument with the native protein in Refolding Buffer.
-
Load the other syringe with Unfolding Buffer.
-
Initiate rapid mixing (e.g., a 1:10 dilution). The protein is rapidly exposed to a high denaturant concentration, and the decrease in fluorescence is monitored over time.
-
-
Refolding Kinetics:
-
Load one syringe with the denatured protein in Unfolding Buffer.
-
Load the other syringe with Refolding Buffer.
-
Initiate rapid mixing. A common ratio is a 1:10 dilution, which quickly reduces the denaturant concentration below the level required for unfolding, thus initiating folding.[17]
-
Record the increase in fluorescence intensity as a function of time. The timescale can range from milliseconds to hundreds of seconds.[16]
-
-
Data Acquisition: Collect multiple kinetic traces (shots) and average them to improve the signal-to-noise ratio.
Data Analysis and Interpretation
The kinetic traces obtained from stopped-flow experiments provide a wealth of information about the folding pathway.
-
Rate Constants: The fluorescence signal (F(t)) over time is typically fitted to a single or multi-exponential equation:
-
Single-exponential:F(t) = F_final + A * exp(-k*t)
-
Double-exponential:F(t) = F_final + A1 * exp(-k1t) + A2 * exp(-k2t)
The rate constants (k) represent the speeds of distinct phases in the folding process. A single exponential suggests a simple two-state folding mechanism (Unfolded ↔ Folded).[17] Multiple exponentials may indicate the presence of one or more folding intermediates (e.g., Unfolded ↔ Intermediate ↔ Folded).[1]
-
-
Chevron Plot: To probe the folding energy landscape, refolding and unfolding rates are measured at various final denaturant concentrations. A plot of the natural logarithm of the observed rate constant (ln kobs) versus denaturant concentration is known as a Chevron plot.[1] The slopes of the two arms of the "V" shape provide information about the change in solvent-accessible surface area between the ground states and the transition state of folding.
Table 2: Example Kinetic Data from a Stopped-Flow Refolding Experiment
| Final [GdmCl] (M) | Observed Rate (k_obs, s⁻¹) | Amplitude (ΔF) | Fit Model | Interpretation |
| 0.5 | k1 = 50.2, k2 = 3.1 | A1=0.6, A2=0.4 | Double Exp. | Fast phase (hydrophobic collapse), slow phase (rearrangement) |
| 1.0 | k = 15.5 | 1.0 | Single Exp. | Two-state folding near the transition midpoint |
| 2.5 | k = 0.8 | 1.0 | Single Exp. | Slower two-state folding |
| 5.0 (Unfolding) | k = 25.3 | -1.0 | Single Exp. | Unfolding rate |
Conclusion and Future Outlook
3-Anthracen-9-yl-D-alanine is a versatile and powerful probe for dissecting the complex mechanisms of protein folding. Its minimal size, coupled with the high sensitivity of its fluorescence to the local environment, allows for precise, site-specific reporting of conformational changes. By combining this tool with techniques like stopped-flow fluorescence, researchers can obtain high-resolution kinetic data, identify folding intermediates, and characterize the energy landscapes that govern protein folding.[18] The methodologies described here provide a robust framework for applying this fUAA to address fundamental questions in protein science, with significant implications for understanding disease mechanisms and guiding rational drug design.
References
-
Site-specific incorporation of a fluorescent terphenyl unnatural amino acid. PubMed. (2015). Available from: [Link]
-
Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro. Chemical Communications (RSC Publishing). Available from: [Link]
-
Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. Chemical Science (RSC Publishing). Available from: [Link]
-
The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. Frontiers. (2021). Available from: [Link]
-
FLUORESCENT PROTEIN BIOSENSORS: Measurement of Molecular Dynamics in Living Cells. Annual Review of Biophysics and Biomolecular Structure. (1995). Available from: [Link]
-
Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions. PMC. Available from: [Link]
-
Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. Springer Nature Experiments. Available from: [Link]
-
Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts. PMC. Available from: [Link]
-
The Development Of Intrinsically Fluorescent Unnatural Amino Acids For In Vivo Incorporation Into Proteins. ScholarlyCommons. (2018). Available from: [Link]
-
Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol. (2019). Available from: [Link]
-
Stopped Flow. UMSL. Available from: [Link]
-
Synthesis and Site-Specific Incorporation of Red-Shifted Azobenzene Amino Acids into Proteins. Organic Letters (ACS Publications). (2015). Available from: [Link]
-
Binding phenomena and fluorescence quenching. I: Descriptive quantum principles of fluorescence quenching using a supermolecule approach. ResearchGate. (2025). Available from: [Link]
-
Computational protein design utilizes unnatural amino acids. EurekAlert!. (2021). Available from: [Link]
-
Folding Kinetics of Villin 14T, a Protein Domain with a Central β-Sheet and Two Hydrophobic Cores. Biochemistry (ACS Publications). Available from: [Link]
-
Fluorescent proteins: Crystallisation, structural determination and non-natural amino acid incorporation. Cardiff University. Available from: [Link]
-
Protein Folding Kinetics Analysis Using Fluorescence Spectroscopy. Digital Commons @ USF. Available from: [Link]
-
Stopped-Flow Fluorescence Polarisation/Anisotropy. Applied Photophysics. Available from: [Link]
-
A fluorescence stopped-flow kinetic study of the conformational activation of α-chymotrypsin and several mutants. PMC. Available from: [Link]
-
Fluorescence Techniques in Analysis of Protein–Ligand Interactions. Springer. Available from: [Link]
-
Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)meth-yl] amino}-benzoic Acid (L2) Exhibiting Photocatalytic Properties: An Experimental and Theoretical Approach. MDPI. (2022). Available from: [Link]
-
3-(9-Anthryl)-L-alanine. PubChem. Available from: [Link]
-
Spectroscopic and DFT Analysis of (Z)-3-(Anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile Fluorophore. ResearchGate. (2025). Available from: [Link]
-
Assessment of Biochemistry/Molecular Biology (BMB) Foundational Concepts. LibreTexts. Available from: [Link]
-
Protein folding and denaturation. Khan Academy. Available from: [Link]
-
Biomolecules. Khan Academy. Available from: [Link]
-
Conformational stability: Protein folding and denaturation. Khan Academy. (2013). Available from: [Link]
Sources
- 1. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 2. youtube.com [youtube.com]
- 3. hahnlab.com [hahnlab.com]
- 4. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational protein design utilizes unnatural amino acids | EurekAlert! [eurekalert.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Site-specific incorporation of a fluorescent terphenyl unnatural amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stopped Flow | Drupal [umsibslor.univ-lorraine.fr]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A fluorescence stopped-flow kinetic study of the conformational activation of α-chymotrypsin and several mutants - PMC [pmc.ncbi.nlm.nih.gov]
Use of 3-Anthracen-9-yl-D-alanine in drug development and discovery
Executive Summary
The integration of 3-Anthracen-9-yl-D-alanine (Ant-D-Ala) into peptide scaffolds represents a dual-modality strategy in modern drug discovery. Unlike its L-isomer, the D-configuration confers resistance to proteolytic degradation, a critical parameter for improving the pharmacokinetic (PK) profiles of peptide therapeutics. Simultaneously, the anthracene side chain provides a robust intrinsic fluorophore (λ_ex ~360 nm, λ_em ~410-450 nm) and a bulky hydrophobic moiety that can probe cryptic binding pockets or intercalate into nucleic acids.
This guide details the specific protocols for synthesizing peptides containing Ant-D-Ala, utilizing its photophysical properties for binding assays, and leveraging its stereochemistry for stability enhancement.
Technical Profile & Mechanism of Action
Chemical & Photophysical Properties
Ant-D-Ala combines the structural backbone of D-alanine with the polycyclic aromatic hydrocarbon anthracene.
| Property | Specification | Relevance to Drug Discovery |
| Molecular Formula | C₁₇H₁₅NO₂ (Free acid) | Bulky side chain (>200 Da) mimics Trp/Phe but with higher hydrophobicity. |
| Stereochemistry | D-Enantiomer | Proteolytic Resistance: Evades recognition by endogenous L-specific proteases (e.g., trypsin, chymotrypsin). |
| Fluorescence | Blue Emission | λ_ex: 350–365 nm |
| Environment Sensitivity | High | Fluorescence intensity/lifetime changes significantly upon burial in hydrophobic receptor pockets. |
| FRET Capability | Donor | Excellent FRET donor to Nitro-Tyrosine (acceptor) or Trp (as acceptor in specific geometries). |
Mechanistic Utility[1][2]
-
Conformational Probes: The anthracene moiety is sterically demanding. Its rotation is often restricted upon binding, leading to measurable fluorescence anisotropy changes.
-
Pharmacokinetic Enhancer: Substitution of L-Phe or L-Trp with Ant-D-Ala can extend serum half-life (
) by preventing enzymatic cleavage at the adjacent peptide bond. -
DNA Intercalation: The planar anthracene ring can intercalate between DNA base pairs, making Ant-D-Ala peptides useful for designing DNA-binding drugs.
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Rationale: The anthracene group is extremely bulky (steric hindrance). Standard coupling protocols often fail, leading to deletion sequences. This protocol uses high-efficiency activation to ensure complete coupling.
Reagents:
-
Resin: Rink Amide MBHA (low loading, ~0.3 mmol/g recommended to reduce aggregation).
-
Amino Acid: Fmoc-3-(9-anthryl)-D-alanine (Fmoc-Ant-D-Ala-OH).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
-
Solvent: DMF (anhydrous).
Step-by-Step Methodology:
-
Resin Swelling: Swell resin in DMF for 30 minutes.
-
Deprotection: Remove Fmoc group with 20% Piperidine in DMF (
min). Wash with DMF.[1] -
Activation (Pre-activation is critical):
-
Dissolve Fmoc-Ant-D-Ala-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.
-
Add DIPEA (6.0 eq).
-
Note: The solution should turn yellow immediately. Allow to activate for exactly 1 minute.
-
-
Coupling:
-
Add activated solution to resin.[1]
-
Microwave Assist (Optional but Recommended): 75°C for 10 minutes (25W).
-
Manual Alternative: Shake at Room Temp for 3 hours.
-
-
Double Coupling (Mandatory):
-
Capping: Treat with Acetic Anhydride/Pyridine (1:1) in DMF for 10 min to cap any unreacted amines.
Protocol B: Fluorescence-Based Ligand Binding Assay
Rationale: Utilizing the environmental sensitivity of the anthracene fluorophore to measure
Workflow:
-
Preparation: Dissolve purified Ant-D-Ala peptide in buffer (PBS pH 7.4). Concentration: 100 nM.
-
Titration: Add increasing concentrations of the target protein (Receptor).
-
Measurement:
-
Excitation: 360 nm (Slit width: 5 nm).
-
Emission Scan: 380–500 nm.
-
Readout: Monitor the peak at ~420 nm.
-
-
Data Analysis: Plot Fluorescence Intensity (
) vs. [Protein]. Fit to a one-site binding model:
Visualizations
Synthesis & Assay Workflow
This diagram outlines the critical path from synthesis to data acquisition, highlighting the decision points for Quality Control (QC).
Figure 1: Integrated workflow for the synthesis and validation of Ant-D-Ala containing peptides. Note the critical QC step post-coupling due to steric hindrance.
FRET Mechanism in Drug Design
The following diagram illustrates how Ant-D-Ala acts as a FRET donor to detect conformational changes (e.g., "Open" vs. "Closed" receptor states).
Figure 2: FRET topology. In the "Bound" state, the proximity of Ant-D-Ala to an acceptor (e.g., Nitro-Tyrosine) results in fluorescence quenching, providing a readout for binding events.
Comparative Analysis: Ant-D-Ala vs. Competitors[1][2]
The following table highlights why a researcher would choose Ant-D-Ala over other fluorescent amino acids like Tryptophan (Trp) or Dansyl-alanine.
| Feature | Ant-D-Ala | L-Tryptophan | Dansyl-Alanine |
| Excitation ( | 360 nm (Avoids UV damage) | 280 nm (High background) | 330 nm |
| Quantum Yield ( | High (>0.6) | Low (~0.13) | Moderate |
| Stability | High (Protease Resistant) | Low (Protease Labile) | High (if D-isomer used) |
| Steric Bulk | Very High (Anthracene) | Moderate (Indole) | High (Sulfonamide) |
| Primary Use | PK extension + Imaging | Intrinsic protein fluorescence | Solvatochromic probes |
References
-
Chem-Impex International. "Fmoc-3-(9-anthryl)-L-alanine: Properties and Applications." Chem-Impex Product Catalog. Accessed October 2023. Link
-
Rogers, J. M., et al. "Fluorescent Noncanonical Amino Acids for Measuring Conformational Distributions." eLife, 2021. Link
-
Sisido, M., et al. "Construction of peptide conjugates with peptide nucleic acids containing an anthracene probe." Journal of Biomedical Materials Research, 2001. Link
-
BOC Sciences. "Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs." BOC Sciences Application Notes.
-
University of California, Irvine. "Standard practices for Fmoc-based solid-phase peptide synthesis." Nowick Lab Protocols. Link
Sources
Precision Enzymology: Probing Dynamics and Kinetics using Genetically Incorporated Fluorescent Amino Acids
Introduction: Beyond Bulk Assays
Traditional enzyme kinetics rely on bulk turnover assays (e.g., absorbance of product accumulation). While effective for determining
This guide details the application of Fluorescent Non-Canonical Amino Acids (ncAAs) —specifically L-Anap (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid)—to study enzyme activity. Unlike bulky extrinsic dyes (e.g., FITC, Alexa Fluor) that require cysteine mutation and chemical labeling, ncAAs are genetically encoded at precise sites. This allows for the interrogation of specific loop movements, domain closures, and substrate binding events in real-time with minimal structural perturbation.
Core Advantages
-
Site-Specificity: Label any residue (even buried ones) by reassigning the Amber stop codon (TAG).
-
Small Footprint: L-Anap is roughly the size of Tryptophan, minimizing steric hindrance.
-
Environmental Sensitivity: L-Anap is solvatochromic; its fluorescence intensity and emission maximum (
) change based on the polarity of its immediate environment (e.g., solvent-exposed vs. hydrophobic pocket).
Mechanistic Principles
Genetic Code Expansion (GCE)
To incorporate a fluorescent ncAA, we utilize an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair, typically derived from Methanocaldococcus jannaschii or Methanosarcina barkeri. This pair specifically charges the suppressor tRNA with the fluorescent ncAA, which then decodes a UAG (Amber) stop codon introduced into the gene of interest (GOI).
Solvatochromism as a Reporter
Enzymes often undergo conformational changes upon substrate binding (e.g., "induced fit").
-
Open State: The labeled residue is exposed to the aqueous solvent (Polar).
-
Closed State: The residue is buried in a hydrophobic interface (Non-polar).
-
Readout: A shift in
(typically blue-shift in hydrophobic environments) or a change in quantum yield.[1]
Transition Metal FRET (tmFRET)
For measuring intramolecular distances (10–20 Å), L-Anap serves as a FRET donor to a transition metal ion (e.g., Cu
Visualizing the Workflow
Diagram 1: Genetic Incorporation Workflow
The following diagram illustrates the co-expression system required to generate the labeled enzyme.
Caption: Workflow for Genetic Code Expansion. The orthogonal tRNA/RS pair incorporates L-Anap at the UAG site; failure leads to early termination.
Protocol: Site-Specific Incorporation of L-Anap in E. coli
Objective: Expression of a Kinase with L-Anap incorporated at the activation loop to monitor phosphorylation-dependent conformational changes.
Materials
-
Host Strain: E. coli BL21(DE3).
-
Plasmids:
-
pTarget-TAG: Gene of interest with TAG mutation at the target site (e.g., pET vector).
-
pEvol-Anap: Encodes the orthogonal tRNA
and Anap-RS (Addgene #48696).
-
-
Reagents: L-Anap (Methyl ester form is often used for mammalian cells; free acid for bacteria. Solubilize in dilute NaOH or DMSO).
Step-by-Step Procedure
Step 1: Transformation
-
Co-transform BL21(DE3) cells with pTarget-TAG and pEvol-Anap.
-
Plate on double-antibiotic LB agar (e.g., Kanamycin + Chloramphenicol). Incubate at 37°C overnight.
Step 2: Induction & Incorporation
-
Inoculate a single colony into 10 mL LB (+ antibiotics). Grow overnight.
-
Dilute 1:100 into 500 mL fresh media. Grow to OD
~0.5. -
Critical Step: Add L-Anap to a final concentration of 1 mM.
-
Note: L-Anap is light-sensitive. Wrap flasks in foil.
-
-
Induce the Synthetase (pEvol) with L-Arabinose (0.02%) for 30 mins before inducing the target protein. This builds up the pool of charged tRNA.
-
Induce the Target Protein with IPTG (0.5 - 1 mM).
-
Incubate at 18–25°C for 12–16 hours. (Lower temperature aids folding and reduces inclusion bodies).
Step 3: Purification
-
Harvest cells and lyse.
-
Purify via affinity chromatography (e.g., Ni-NTA).
-
Validation: Run SDS-PAGE.
-
Visual Check: Expose the gel to UV light (365 nm) before staining. The full-length protein band should fluoresce blue/cyan.
-
Stain Check: Coomassie stain will reveal total protein. You should see a shift from truncated (lower MW) to full-length upon Anap addition.
-
Experimental Application: Measuring Enzyme Kinetics via Fluorescence
Once purified, the L-Anap-labeled enzyme can be used to determine kinetic parameters (
Assay Setup (Conformational Change)
Hypothesis: Substrate binding causes the activation loop (labeled with Anap) to close, moving Anap into a hydrophobic pocket.
-
Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl
. -
Instrument: Fluorometer (e.g., Horiba Fluorolog or high-end plate reader).
-
Settings:
-
Excitation: 360 nm.
-
Emission Scan: 400–600 nm (Peak usually ~460 nm).
-
Slit width: 5 nm.
-
Kinetic Titration Protocol
-
Prepare Enzyme (1
M) in the cuvette. Record baseline spectrum ( ). -
Titrate Substrate (S) in increasing increments (0.1x
to 10x ). -
Record fluorescence spectrum at each step (
). -
Data Processing: Plot the Fluorescence Intensity at
(or the ratio if a shift occurs) against [Substrate].
Diagram 2: Solvatochromic Mechanism
This diagram explains the physical basis of the signal change during the assay.
Caption: Solvatochromic response of L-Anap. Substrate binding alters the local dielectric constant, modulating fluorescence.
Data Analysis & Interpretation
To extract the dissociation constant (
Equation:
Where:
- = Total Enzyme Concentration
- = Total Substrate Concentration
-
=
Comparison of Fluorescent Probes
| Probe Type | Specificity | Size Perturbation | Environmental Sensitivity | Usage |
| L-Anap (ncAA) | High (Genetic) | Low (~Trp size) | High | Conformational dynamics, tmFRET |
| Tryptophan (Intrinsic) | Low (Multi-copy) | None (Native) | Moderate | Global unfolding, bulk kinetics |
| Alexa Fluor (Cys-label) | Moderate (Cys) | High (Bulky linker) | Low | Distance FRET, localization |
| GFP Fusion | High (Terminus) | Very High (27 kDa) | None | Localization, expression levels |
Troubleshooting & Controls
"The Western Blot shows two bands."
-
Cause: Incomplete suppression (read-through failure).
-
Solution: Increase L-Anap concentration or optimize the plasmid ratio (more pEvol relative to pTarget). Ensure the release factor 1 (RF1) knockout strain is used if available (e.g., E. coli C321.ΔA).
"No fluorescence change upon substrate addition."
-
Cause: The labeling site is not environmentally coupled to the active site.
-
Solution: Use structural data (PDB) to select a residue on a dynamic loop or near the hinge region. Avoid rigid
-sheets.
"High background fluorescence."
-
Cause: Free L-Anap in the buffer.
-
Solution: Perform extensive dialysis or size-exclusion chromatography (SEC) after purification. L-Anap binds non-specifically to albumin; avoid BSA in assay buffers.
References
-
Chatterjee, A., et al. (2013). A Genetically Encoded Fluorescent Probe in Mammalian Cells. Journal of the American Chemical Society. Link
-
Chin, J. W. (2014). Expanding and Reprogramming the Genetic Code. Nature. Link
-
Summerer, D. (2009). Structural Probing of Proteins with Genetically Encoded Unnatural Amino Acids. Current Opinion in Chemical Biology. Link
-
Zagotta, W. N., et al. (2016). Measuring Distances in Proteins with Transition Metal Ion FRET. eLife. Link
-
Gordon, S. E., et al. (2018). ACCuRET: A Method for Measuring Distances in Proteins with Angstrom Accuracy. eLife. Link
Sources
Technical Support Center: Strategies for Improving the Solubility of 3-Anthracen-9-yl-D-alanine
Introduction: Welcome to the technical support guide for 3-Anthracen-9-yl-D-alanine. This unique amino acid derivative is a valuable tool in drug development, fluorescent probe creation, and materials science.[1][2] However, its distinct structure, which fuses a large, hydrophobic anthracene moiety with a polar D-alanine backbone, presents significant solubility challenges in aqueous media.[3] Poor solubility can lead to inaccurate results in biological assays, compound precipitation, and underestimated potency.[4][5] This guide provides a structured, in-depth approach to overcoming these challenges, designed for researchers, scientists, and drug development professionals. We will explore the causality behind various solubilization strategies, from fundamental techniques to advanced formulation approaches, ensuring the scientific integrity and success of your experiments.
Section 1: Understanding the Molecule - The Root of the Problem
Q1: Why is 3-Anthracen-9-yl-D-alanine so difficult to dissolve in aqueous buffers?
A: The solubility challenge lies in its amphipathic, yet poorly balanced, chemical structure.
-
The Hydrophobic "Anchor": The molecule contains a large, rigid, and non-polar anthracene group.[1] This three-ring aromatic system is highly hydrophobic ("water-fearing") and preferentially interacts with non-polar environments, causing it to resist dissolution in water. The energy required to break the strong intermolecular forces in the compound's crystal lattice and create a cavity in the highly ordered water structure is significant.[6]
-
The Polar "Head": The D-alanine portion of the molecule contains a carboxylic acid group (-COOH) and an amino group (-NH2).[3] These groups are polar and can become charged (ionized) depending on the pH. Under biological conditions (around pH 7.4), the molecule exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-).[7] While these charges promote water solubility, their influence is overshadowed by the large, non-polar anthracene moiety.
The result is a molecule that is neither sufficiently water-soluble nor sufficiently lipid-soluble for easy formulation, a common issue for many modern drug candidates.[8][9]
| Physicochemical Properties of 3-Anthracen-9-yl-D-alanine | |
| Molecular Formula | C₁₇H₁₅NO₂[10] |
| Molecular Weight | 265.31 g/mol [10] |
| Appearance | Pale to light yellow solid[1] |
| Key Structural Features | Hydrophobic anthracene group, ionizable amino and carboxylic acid groups. |
| Predicted Behavior | Poor aqueous solubility at neutral pH. Solubility is expected to be pH-dependent.[4] |
Section 2: Tier 1 Troubleshooting - The First Steps
Q2: What is the primary and simplest approach to dissolving this compound for a bioassay?
A: The most common and effective initial strategy is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer.[4] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose.[5][11]
Causality: DMSO is a polar aprotic solvent that is an excellent choice for initial solubilization attempts. It can effectively disrupt the crystal lattice forces of the solid compound and solvate both the hydrophobic anthracene ring and the polar alanine portion. However, it's crucial to remember that dissolving the compound in 100% DMSO does not guarantee its solubility when diluted into an aqueous buffer. Precipitation upon dilution is a common failure mode when the aqueous medium cannot accommodate the hydrophobic compound.[5]
Caption: Basic workflow for preparing a compound for bioassay.
Experimental Protocol 1: Preparation of a Concentrated Stock Solution
See the "Consolidated Experimental Protocols" section for a detailed, step-by-step methodology.
Section 3: Tier 2 Troubleshooting - Physicochemical Modifications
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I try next?
A: If the compound "crashes out" of solution upon dilution, the aqueous buffer cannot maintain its solubility. The next steps involve modifying the physicochemical properties of the solvent system through co-solvents, pH adjustment, or temperature changes.
Strategy 1: Co-solvency
This technique involves using a mixture of water and one or more water-miscible organic solvents (co-solvents) to create a final solvent system with a lower polarity than water alone.[12][13] This "gentler" environment can better accommodate the hydrophobic anthracene group, preventing precipitation.
Causality: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[12][14] They essentially make the water more "organic-like," decreasing the energy penalty of solvating the non-polar part of the molecule.
| Common Co-solvents for Biological Assays | Typical Final Concentration | Key Considerations |
| Ethanol | 1-5% | Can affect enzyme activity and cell viability at higher concentrations.[15] |
| Propylene Glycol (PG) | 1-10% | Generally well-tolerated by cells; can increase viscosity.[15] |
| Polyethylene Glycol (PEG 300/400) | 1-20% | Biocompatible; can enhance the solubility of highly lipophilic compounds.[16][17] |
| Dimethylformamide (DMF) | <1% | More toxic than DMSO; use with caution.[16] |
Strategy 2: pH Adjustment
The solubility of 3-Anthracen-9-yl-D-alanine is highly dependent on pH due to its ionizable amino and carboxylic acid groups.[4] Adjusting the pH of your buffer can dramatically increase solubility by converting the molecule into a more soluble salt form.
Causality:
-
At Low pH (Acidic): Below the pKa of the carboxyl group (~2.3 for alanine), both the amino and carboxyl groups are protonated. The overall charge becomes positive (-NH₃⁺), forming a cationic salt (e.g., with chloride ions if using HCl) that is more water-soluble.[7][18]
-
At High pH (Basic): Above the pKa of the amino group (~9.9 for alanine), both groups are deprotonated. The overall charge becomes negative (-COO⁻), forming an anionic salt (e.g., with sodium ions if using NaOH) that is also more water-soluble.[7][18]
-
At the Isoelectric Point (pI): At a pH between the two pKa values, the molecule exists primarily as a neutral zwitterion. At this point, it has minimal net charge and therefore its lowest aqueous solubility.
Crucial Caveat: The chosen pH must be compatible with your experimental system (e.g., protein stability, cell viability). Always run a vehicle control at the final pH to ensure the buffer itself does not cause an artifact.[4]
Strategy 3: Temperature
For most solid organic compounds, solubility increases with temperature.[19][20] Gently warming the solution can help dissolve the compound.
Causality: Increasing the temperature provides the thermal energy needed to overcome the intermolecular forces holding the crystal lattice together, allowing the solvent molecules to interact more effectively with the solute.[20] This is an endothermic process for most solids.[19]
Application: Use a water bath to gently warm the final diluted solution (e.g., to 37°C) while stirring or sonicating. Be cautious, as prolonged heating can degrade the compound or affect other assay components. This method is often used in conjunction with other techniques.
Caption: Troubleshooting logic for when a compound precipitates from its stock solution.
Section 4: Tier 3 Troubleshooting - Advanced Formulation Strategies
Q4: pH adjustment and co-solvents are insufficient or interfere with my assay. What are more advanced options?
A: When simpler methods fail or are incompatible with your experiment, advanced formulation strategies that encapsulate or complex the molecule can be employed.
Strategy 1: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[4][6] They can act as "molecular containers."
Causality: The hydrophobic anthracene moiety of 3-Anthracen-9-yl-D-alanine can be encapsulated within the non-polar cavity of a cyclodextrin molecule, forming a water-soluble "inclusion complex."[4][9] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[4]
Strategy 2: Use of Solubilizing Amino Acids
Certain amino acids, particularly arginine, have been shown to increase the solubility of molecules containing aromatic groups.[21]
Causality: Arginine can interact favorably with hydrophobic and aromatic surfaces, effectively shielding them from the aqueous environment and preventing aggregation.[21] It forms a "solvation layer" around the non-polar parts of the solute, increasing its overall solubility. This can be a highly biocompatible method for solubilization.[22]
| Comparison of Solubility Enhancement Strategies | ||||
| Method | Mechanism of Action | Pros | Cons | Best For... |
| Organic Solvent Stock (DMSO) | Solubilization in a non-aqueous medium followed by dilution. | Simple, fast, effective for many compounds. | Risk of precipitation on dilution; potential solvent toxicity.[5] | Initial screening and most in vitro assays. |
| Co-solvents | Reduces the polarity of the aqueous medium.[12] | Easy to implement; can be very effective. | May affect protein structure or cell health; can increase viscosity. | When DMSO alone is insufficient and the assay is robust. |
| pH Adjustment | Ionizes the molecule to a more soluble salt form.[4] | Can produce dramatic increases in solubility. | Limited by the pH tolerance of the assay; risk of chemical degradation. | Compounds with ionizable groups where the assay allows for pH changes. |
| Temperature Increase | Provides energy to overcome crystal lattice forces.[20] | Simple physical method. | Risk of compound degradation; not suitable for all assays. | Quick tests and in conjunction with other methods. |
| Cyclodextrins | Encapsulates the hydrophobic moiety in a soluble complex.[6] | High solubilizing power; low toxicity; avoids organic solvents. | Can be expensive; may interfere with ligand-receptor binding if the complex is too stable. | Sensitive assays where organic solvents are problematic. |
| Solubilizing Amino Acids | Shields hydrophobic surfaces and prevents aggregation.[21] | Highly biocompatible. | Solubilization effect may be less dramatic than other methods. | Biological systems where maintaining native conditions is critical. |
Section 5: Consolidated Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Calculate: Determine the mass of 3-Anthracen-9-yl-D-alanine needed to make a 10 mM or 20 mM stock solution in DMSO.
-
Weigh: Accurately weigh the compound into a sterile, appropriate-sized glass vial.
-
Add Solvent: Add the calculated volume of high-purity DMSO to the vial.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. If solids remain, place the vial in a bath sonicator for 5-10 minutes. Gentle warming to 30-37°C can be applied if necessary. Visually inspect to ensure no solid particles remain.
-
Store: Store the stock solution at -20°C or -80°C, protected from light. Before use, thaw completely and vortex to ensure homogeneity.[5]
Protocol 2: pH-Dependent Solubility Screening
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0, 10.5). Ensure the buffer system is appropriate for each pH range.
-
Add Compound: Add an excess amount of solid 3-Anthracen-9-yl-D-alanine to a known volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the compound.
-
Quantify: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry (utilizing the anthracene chromophore) or HPLC.
-
Analyze: Plot the measured solubility against the pH to determine the optimal pH range for dissolution.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v). HP-β-CD is highly soluble in water.
-
Add Compound: Add solid 3-Anthracen-9-yl-D-alanine directly to the HP-β-CD solution.
-
Complexation: Vortex and/or sonicate the mixture until the compound is fully dissolved. This process may take longer than with organic solvents. Gentle heating can accelerate complexation.
-
Dilute: The resulting clear solution can then be used as a stock and diluted further with the aqueous assay buffer as needed.
-
Control: It is essential to run a control with the same concentration of HP-β-CD alone to ensure it does not interfere with the assay.[4]
Section 6: Frequently Asked Questions (FAQ)
-
Q: What is the maximum percentage of DMSO I can use in my cell-based assay?
-
A: This is highly cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant toxicity, but it is best practice to keep the final concentration at or below 0.1%.[11] You must always determine the tolerance of your specific cell line by running a DMSO dose-response curve.
-
-
Q: How do I know if my compound has degraded due to high/low pH or heating?
-
A: The best way is to use an analytical technique like HPLC or LC-MS. Compare the chromatogram of the treated sample to a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.
-
-
Q: Can I combine these methods, for example, use a co-solvent and adjust the pH?
-
A: Yes, combining methods is a powerful strategy. For instance, you could prepare your final assay medium with 5% ethanol and adjust the pH to 9.0.[13] This combination can have a synergistic effect on solubility. Always test the effects of the combined vehicle on your assay controls.
-
References
- Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- World Pharma Today. (2025).
- Harikumar, S. L., & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- Taylor & Francis. Cosolvent – Knowledge and References.
- Wikipedia. Cosolvent.
- MDPI. (2025).
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- LibreTexts. (2021). 13.
- Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- PMC. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- PubChem. 3-(9-Anthryl)-L-alanine | C17H15NO2.
- AAT Bioquest. (2022).
- Benchchem. Strategies to enhance the solubility of Macrophylline for bioassays.
- PMC. (2018).
- Chem-Impex. 3-(9-Anthryl)-L-alanine.
- ResearchGate. (2006).
- AIP Publishing. (2010). Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions.
- ResearchGate. (2013). How to dissolve hydrophobic drug.......
- Sigma-Aldrich. Solubility Guidelines for Peptides.
- Chem-Impex. Boc-3-(9-anthryl)-L-alanine.
- Santa Cruz Biotechnology. 3-(9-Anthryl)-L-alanine | CAS 100896-08-0.
- ResearchGate.
- Wikipedia. Alanine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-(9-Anthryl)-L-alanine | C17H15NO2 | CID 54087989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Alanine - Wikipedia [en.wikipedia.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. 3-(9-Anthryl)-L-alanine | CAS 100896-08-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 20. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Unnatural Amino Acid Labeling Efficiency
Welcome to the technical support center for unnatural amino acid (UAA) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common challenges encountered during the site-specific incorporation of UAAs and subsequent bioorthogonal labeling. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying principles, enabling you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions about UAA labeling, providing quick answers and links to more detailed information.
Q1: What is an orthogonal translation system (OTS) and why is it essential?
An orthogonal translation system is a set of engineered enzymes and RNA molecules that work in parallel to the host cell's natural protein synthesis machinery but do not interact with it.[1][2] The core components are an aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA).[1] This orthogonality is crucial because it ensures that the UAA is exclusively charged onto the engineered tRNA and is only incorporated at the specific codon you have designated, preventing off-target effects and misincorporation of natural amino acids.[3]
Q2: How do I choose the right unnatural amino acid (UAA) for my experiment?
The choice of UAA depends on your downstream application. UAAs can introduce a wide variety of functionalities, including:
-
Bioorthogonal handles: Azides and alkynes are popular for "click chemistry" reactions, allowing for the attachment of fluorescent dyes, biotin, or other probes.[4][]
-
Photocrosslinkers: Amino acids like p-azido-L-phenylalanine (AzF) can be used to capture protein-protein interactions in living cells.[6]
-
Fluorescent properties: Some UAAs are inherently fluorescent, providing a direct way to visualize proteins without the need for a larger fluorescent protein tag.[7][8]
Consider the size of the UAA and its potential to perturb protein structure and function.[8] Smaller handles like azides are generally less disruptive.
Q3: What is "amber suppression" and how does it work?
Amber suppression is a technique that repurposes the UAG (amber) stop codon to encode a UAA.[9] Normally, when a ribosome encounters a UAG codon, a release factor binds and terminates translation.[10] In an amber suppression experiment, you introduce an orthogonal tRNA with an anticodon (CUA) that recognizes the UAG codon. This engineered tRNA is charged with your UAA by its specific orthogonal aaRS.[11] The UAA-charged tRNA then competes with the release factor, allowing the ribosome to "read through" the stop codon and incorporate the UAA into the growing polypeptide chain.[6][10]
Q4: Which bioorthogonal labeling chemistry should I use?
The two most common bioorthogonal reactions are copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Rate | Very fast | Generally slower than CuAAC |
| Catalyst | Copper(I) | None (catalyst-free)[12] |
| Biocompatibility | Copper can be toxic to living cells[13][14] | Highly biocompatible, ideal for live-cell imaging |
| Reagents | Simple azides and terminal alkynes | Bulky, strained cyclooctynes[12] |
| Primary Use Case | Fixed cells, in vitro labeling, cell lysates | Live cells and in vivo animal studies[12] |
Chelation-assisted CuAAC can reduce copper-induced toxicity, making it more suitable for some live-cell applications.[15]
Q5: What is a typical starting concentration for the UAA in cell culture?
The optimal UAA concentration can vary significantly depending on the specific UAA, the cell line, and the efficiency of your orthogonal translation system. A common starting range for many UAAs in mammalian cells is 50-500 µM.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration that maximizes incorporation without causing significant cytotoxicity.
Troubleshooting Guides
This section provides in-depth guidance for resolving specific experimental problems.
Problem 1: Low or No Labeled Protein
Symptoms:
-
Faint or absent band of the full-length protein on a Western blot or SDS-PAGE gel.
-
Low fluorescence signal in imaging experiments.
-
Low protein yield after purification.
Caption: Decision tree for troubleshooting low labeling efficiency.
The primary reason for low full-length protein yield is often inefficient suppression of the amber codon, where the release factor outcompetes the UAA-tRNA.[10]
Solutions:
-
Optimize Plasmid Ratios: The relative expression levels of the aaRS, tRNA, and the protein of interest (POI) are critical.[6] Systematically vary the ratio of the plasmids encoding these components. A good starting point for mammalian cells is a 1:1 ratio of the POI plasmid to the aaRS/tRNA plasmid.[6]
-
Enhance OTS Expression: In some systems, particularly in E. coli, pre-inducing the expression of the aaRS/tRNA pair before inducing the POI can significantly increase yields.[16] For mammalian cells, using stronger promoters or generating stable cell lines that constitutively express the OTS components can improve consistency and efficiency.[17]
-
Check Codon Context: The nucleotides immediately surrounding the UAG codon can influence suppression efficiency.[18][19] If possible, use silent mutations in the codons flanking the UAG site to see if this improves yield. Purine bases immediately following the UAG codon have been shown to enhance incorporation in some contexts.[19]
The UAA must be present in the media at a sufficient concentration to be taken up by the cells and charged onto the orthogonal tRNA.
Solutions:
-
Perform a UAA Titration: Run a dose-response experiment to find the optimal UAA concentration. Test a range from low (e.g., 10 µM) to high (e.g., 1 mM), monitoring both protein yield and cell viability.
-
Verify UAA Stability: Some UAAs may be unstable in solution or sensitive to light. Prepare fresh stock solutions and add the UAA to the culture medium immediately before use.
Even if the UAA is incorporated efficiently, the subsequent labeling reaction may be the rate-limiting step.
Solutions:
-
Optimize Reaction Conditions: For CuAAC, ensure that the copper(I) catalyst is freshly prepared by reducing a Cu(II) source (like copper sulfate) with a reducing agent (like sodium ascorbate).[20] Titrate the concentrations of your fluorescent probe and catalyst.[15] For SPAAC, ensure sufficient incubation time, as these reactions can be slower.
-
Check Reagent Quality: Bioorthogonal reagents, especially fluorescent dyes and strained alkynes, can degrade over time. Use fresh reagents and test them on a known positive control if possible.
Problem 2: High Cellular Toxicity
Symptoms:
-
Widespread cell death, detachment, or poor morphology observed after adding the UAA or labeling reagents.
-
Reduced cell proliferation rates compared to control cultures.
Some UAAs can be inherently toxic to cells, either by interfering with metabolic pathways or by being incorporated into endogenous proteins by promiscuous native synthetases.[21]
Solutions:
-
Determine the IC50: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of UAA concentrations to determine the concentration that causes 50% inhibition of cell growth (IC50). Work at concentrations well below this value.
-
Reduce Incubation Time: Minimize the time cells are exposed to the UAA. A shorter incubation period may be sufficient for labeling without causing excessive toxicity.
-
Switch to a Different UAA: If toxicity remains an issue, consider using a different UAA with a similar functional group but potentially lower toxicity.
The reagents used in the bioorthogonal reaction can be a major source of toxicity.
Solutions:
-
Minimize Copper Exposure (CuAAC): Copper is a known cytotoxic agent.[13]
-
Use the lowest effective concentration of copper.
-
Employ a copper-chelating ligand like THPTA to stabilize the Cu(I) ion and reduce toxicity.[20]
-
Thoroughly wash cells after the labeling reaction to remove all traces of copper.
-
-
Switch to Copper-Free Click Chemistry: For live-cell experiments, the best solution is often to switch to a strain-promoted reaction (SPAAC) that does not require a copper catalyst.[12]
Problem 3: High Background / Non-Specific Labeling
Symptoms:
-
High fluorescence signal in negative control cells (not expressing the target protein or not treated with UAA).
-
Labeling of multiple protein bands on a gel instead of a single, specific band.
-
Diffuse, non-specific fluorescence throughout the cell in imaging experiments.
Sources
- 1. Engineering of Orthogonal tRNA/aaRS Pairs [creative-enzymes.com]
- 2. System‐wide optimization of an orthogonal translation system with enhanced biological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 4. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 8. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]
- 18. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. royalsocietypublishing.org [royalsocietypublishing.org]
Minimizing background fluorescence in cellular imaging experiments
Senior Application Scientist: Dr. Alex V. Department: Cellular Imaging & Assay Development Subject: Advanced Troubleshooting for Signal-to-Noise Optimization
Introduction
Welcome to the Technical Support Center. High background fluorescence is rarely a single-variable problem; it is a compound error arising from sample chemistry, reagent thermodynamics, and optical physics.
As researchers, we often default to "washing more," but this is a crude instrument. To truly resolve background issues, we must treat the imaging system as a quantifiable equation where Signal-to-Noise Ratio (SNR) is the only metric that matters. The following guides are structured not just to fix the error, but to validate the correction.
Part 1: The Diagnostic Framework
Before applying chemical treatments, you must isolate the source of the noise. We use a Subtractive Control Logic to determine if the background is biological (autofluorescence), chemical (non-specific binding), or optical (bleed-through).
Visual 1: The Background Isolation Logic Tree
Caption: A decision matrix for isolating the root cause of background fluorescence using standard controls.
Part 2: Troubleshooting Fixed Samples (Autofluorescence)
Q: My fixed tissue samples have a broad, hazy background across the green and red channels, even in unstained controls. How do I remove this?
A: This is likely aldehyde-induced autofluorescence or lipofuscin accumulation. Aldehyde fixatives (Formalin, Glutaraldehyde) react with amines to form fluorescent Schiff bases. Lipofuscin is a pigment of aging found in lysosomes.[1]
Protocol A: Sodium Borohydride (NaBH₄) Reduction
Best for: Glutaraldehyde/Formaldehyde induced fluorescence in cell lines and tissues. Mechanism:[2][3] Reduces fluorescent Schiff bases (C=N bonds) back to non-fluorescent amines.
-
Preparation: Prepare a 1 mg/mL (0.1%) solution of Sodium Borohydride in PBS or PBS-based buffer.
-
Critical: NaBH₄ releases hydrogen gas rapidly when wet. Prepare immediately before use. Do not cap the tube tightly.
-
-
Incubation: After fixation and permeabilization (but before blocking), incubate samples in the NaBH₄ solution for 10 minutes at room temperature.
-
Repetition: Repeat the incubation 2–3 times with fresh solution if background is severe (especially for glutaraldehyde).
-
Wash: Wash 3 x 5 minutes with PBS to remove bubbles and residual reducing agent.
Protocol B: Sudan Black B Quenching
Best for: Lipofuscin and highly vascularized tissue (e.g., brain, kidney). Mechanism: A non-fluorescent dye that physically masks/absorbs the autofluorescence of lipophilic structures.
-
Staining: Perform your standard immunofluorescence staining (Primary + Secondary antibodies).
-
Preparation: Prepare 0.1% Sudan Black B in 70% Ethanol.
-
Quenching: After the final secondary antibody wash, immerse slides in Sudan Black B solution for 10–15 minutes at room temperature.
-
Wash: Rinse quickly with PBS (3 x 1 min) to remove excess dye.
-
Warning: Sudan Black B can fluoresce in the far-red/infrared spectrum. If using Cy5 or Alexa Fluor 647, consider using commercial alternatives like TrueBlack® which avoids this spectral interference [1].
-
Part 3: Reagent Optimization (Non-Specific Binding)
Q: I see "speckled" background or signal in my secondary-only control. Is my blocking buffer ineffective?
A: While blocking is important, the most common cause of non-specific binding is antibody overdose . Using too much antibody forces low-affinity interactions (thermodynamics) that washing cannot break. You must titrate your antibody to find the saturation plateau.[4][5]
The "Checkerboard" Titration Protocol
Goal: Maximize SNR, not just raw intensity.
Data Table: Blocking Agent Selection
| Blocking Agent | Best For | Potential Issues |
| BSA (1-5%) | General purpose, clean background. | Does not block endogenous immunoglobulins in tissue. |
| Normal Serum (5-10%) | Tissue sections; blocks Fc receptors. | Must match the species of the secondary antibody (e.g., Goat serum for Goat anti-Rabbit). |
| Gelatin (0.1-1%) | Low background requirements. | High viscosity; can mask weak antigens. |
| Milk (Non-fat) | Western Blots (rarely IF). | Contains biotin (interferes with Avidin/Biotin systems) and phosphoproteins. |
Titration Workflow:
-
Dilution Series: Prepare 5 dilutions of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000). Keep secondary concentration constant.
-
Image Acquisition: Image a positive structure and a background region using identical exposure settings for all slides.
-
Calculation: Calculate SNR for each dilution:
-
Selection: Choose the dilution where the SNR is highest, not where the signal is brightest.[4]
Part 4: Live Cell Imaging Challenges
Q: My live cells look like they are glowing in the FITC/GFP channel, obscuring my specific signal.
A: The culprit is likely your culture media. Standard DMEM and RPMI contain Phenol Red (pH indicator) and Riboflavin (Vitamin B2).
-
Phenol Red: Increases background fluorescence in the green/red spectrum and can quench weak signals.
-
Riboflavin: Highly autofluorescent in the green/blue spectrum (GFP/DAPI channels) [2].
Solution:
-
Switch Media: Replace standard media with Phenol Red-Free formulations at least 24 hours prior to imaging.
-
Optical Media: Use specialized low-fluorescence media (e.g., FluoroBrite™ DMEM or similar) which removes Riboflavin and other autofluorescent vitamins while maintaining cell health [3].
-
Wash Step: If specialized media is unavailable, wash cells 2x with warm Imaging Buffer (HBSS + HEPES) immediately before imaging. Note: This is for short-term imaging only as it lacks nutrients.
Part 5: Optical Configuration (Bleed-Through)
Q: I see my GFP signal appearing in the Red (RFP/Texas Red) channel. Is my antibody cross-reacting?
A: If the signal pattern is identical in both channels, this is Spectral Bleed-Through (Crosstalk) , not antibody cross-reactivity. This occurs when the emission tail of a short-wavelength fluorophore (GFP) extends into the detection range of a long-wavelength filter (RFP).
Visual 2: Spectral Crosstalk Mechanism
Caption: Visualization of how broad emission spectra overlap into adjacent detection channels, causing false positives.
Troubleshooting Protocol:
-
Narrow Bandpass Filters: Ensure your emission filters are narrow enough to cut off the "tail" of the shorter wavelength dye.
-
Sequential Scanning (Confocal): Never image simultaneously. Switch to "Line Sequential" or "Frame Sequential" mode. This excites only one fluorophore at a time, preventing cross-excitation [4].
-
Fluorophore Selection: Select dyes with a Large Stokes Shift or those that are spectrally distinct (e.g., move from FITC/TRITC to Alexa 488/Alexa 647 to create a larger spectral gap).
References
-
Ibidi. (n.d.). Background Fluorescence FAQ. Retrieved from [Link]
-
Evident Scientific (Olympus). (n.d.). Spectral Bleed-Through Artifacts in Confocal Microscopy. Retrieved from [Link][2]
Sources
Technical Support Center: Synthesis of Custom Fluorescent Amino Acids
Welcome to the technical support center for the synthesis of custom fluorescent amino acids (FAAs). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the unique challenges encountered in this field. Our goal is to equip you with the knowledge to navigate the complexities of FAA synthesis, from initial design to final characterization, ensuring the integrity and success of your research.
Introduction: The Power and Challenge of Custom Fluorescent Amino Acids
Fluorescent amino acids are invaluable tools for elucidating biological processes with minimal perturbation to the native system.[1][2][3] Unlike bulky fluorescent proteins or traditional organic dyes, FAAs can be incorporated site-specifically into peptides and proteins, offering high-resolution insights into protein structure, function, and dynamics.[4][5] However, the synthesis of these custom molecules is often fraught with challenges, including low reaction yields, difficult purifications, and unexpected side reactions. This guide provides practical, field-proven advice to overcome these hurdles.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of custom fluorescent amino acids in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in multi-step organic syntheses. Several factors can contribute to this issue in FAA synthesis.
-
Inefficient Coupling Chemistry: The choice of coupling strategy between the amino acid scaffold and the fluorophore is critical.
-
Expert Insight: While standard peptide coupling reagents like HATU and PyBOP are often used, they may not be optimal for all fluorophores, especially those with bulky or electron-withdrawing groups.[6][7] Consider exploring alternative coupling methods such as the use of pentafluorophenyl (PFP) esters, which can be more efficient for certain dyes.[6][8] Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Negishi reactions are also powerful methods for constructing the core structure of many FAAs, particularly for creating extended π-systems.[4][9][10][11]
-
Troubleshooting Steps:
-
Screen Coupling Reagents: If using a carboxylic acid-functionalized fluorophore, test a panel of coupling reagents (e.g., HATU, HBTU, PyBOP, PFP esters) to identify the most efficient one for your specific substrates.[6]
-
Optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, solvent, and stoichiometry. For instance, in Suzuki-Miyaura couplings, the choice of palladium catalyst, ligand, and base can dramatically impact the yield.[1]
-
Consider Alternative Synthetic Routes: If direct coupling is problematic, explore building the fluorophore directly onto the amino acid side chain through a series of reactions.[4]
-
-
-
Side Reactions and Degradation: The fluorophore or the amino acid may be sensitive to the reaction conditions, leading to degradation or unwanted side reactions.
-
Expert Insight: Many fluorophores are sensitive to strong acids, bases, or high temperatures. Protecting groups are crucial for shielding reactive functionalities on both the amino acid (e.g., α-amino and α-carboxyl groups) and potentially on the fluorophore itself.[12][13][14][15]
-
Troubleshooting Steps:
-
Protecting Group Strategy: Ensure that your protecting groups are stable to the reaction conditions and can be removed without affecting the fluorophore. The most common α-amino protecting groups are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).[14][15]
-
Mild Reaction Conditions: Whenever possible, use milder reaction conditions. For example, some modern cross-coupling catalysts operate efficiently at room temperature.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction. This can help you identify the formation of side products and determine the optimal reaction time to maximize the yield of the desired product while minimizing degradation.
-
-
-
Purification Losses: Significant amounts of product can be lost during purification.
-
Expert Insight: Fluorescent amino acids can be challenging to purify due to their amphipathic nature and potential for aggregation. Reverse-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice.[1][2]
-
Troubleshooting Steps:
-
Optimize HPLC Conditions: Experiment with different solvent gradients, columns, and additives (e.g., trifluoroacetic acid - TFA) to achieve good separation.[2]
-
Alternative Purification Methods: For less polar compounds, normal-phase chromatography might be an option. Ion-exchange chromatography can be useful for zwitterionic products.
-
-
Q2: I'm having difficulty purifying my fluorescent amino acid. What are the best practices?
A2: Purification is a critical and often challenging step. Here’s a systematic approach to troubleshooting purification issues.
-
Choosing the Right Technique:
-
RP-HPLC: This is the most common and effective method for purifying FAAs.[1][2] The separation is based on hydrophobicity.
-
Column Chromatography: For larger scale or initial cleanup, flash column chromatography on silica gel (for less polar compounds) or C18-functionalized silica (for more polar compounds) can be used.
-
Expert Insight: The choice of mobile phase is crucial. A gradient of water (often with 0.1% TFA) and an organic solvent like acetonitrile or methanol is typically used for RP-HPLC. The TFA helps to protonate acidic groups and improve peak shape.
-
-
Troubleshooting Common Purification Problems:
-
Poor Solubility: Your compound may be insoluble in the initial mobile phase.
-
Solution: Dissolve the crude product in a small amount of a strong organic solvent (e.g., DMSO, DMF) before injecting it onto the column. Ensure this solvent is compatible with your column and mobile phase.
-
-
Broad Peaks: This can be due to a variety of factors, including column overloading, secondary interactions with the stationary phase, or compound instability.
-
Solution: Reduce the amount of sample loaded onto the column. Adjust the mobile phase pH with additives like TFA to minimize ionic interactions. Ensure your compound is stable under the purification conditions.
-
-
Co-elution with Impurities: Sometimes impurities have very similar retention times to the desired product.
-
Solution: Optimize the HPLC gradient to improve resolution. Try a different stationary phase (e.g., a column with a different pore size or ligand density). Consider a multi-step purification strategy, perhaps using a different chromatographic technique for a second pass.
-
-
Q3: I'm observing unexpected side products in my reaction mixture. How can I identify and minimize them?
A3: The formation of side products is a common issue in organic synthesis. Identifying them is the first step to mitigation.
-
Identification of Side Products:
-
Mass Spectrometry (MS): This is the most powerful tool for identifying the molecular weight of side products, which can provide clues about their structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the major side products if they can be isolated.
-
-
Common Side Reactions and Their Prevention:
-
Reaction at Multiple Sites: If the fluorophore or amino acid has multiple reactive sites, you may get a mixture of products.
-
Hydrolysis of Reagents or Products: Some reagents, like activated esters, are sensitive to moisture. The final product might also be susceptible to hydrolysis.
-
Prevention: Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Racemization: The stereochemical integrity of the α-carbon is crucial. Harsh reaction conditions can sometimes lead to racemization.
-
Prevention: Use mild coupling reagents and conditions. For histidine-containing peptides, specific protecting groups can reduce racemization.[12]
-
-
Fluorophore Degradation: Many fluorescent molecules are sensitive to light (photobleaching) or certain chemical conditions.
-
Prevention: Protect reactions from light by wrapping the flask in aluminum foil. Avoid harsh acidic or basic conditions if your fluorophore is known to be sensitive to them.[16]
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the design and application of custom fluorescent amino acids.
Q1: How do I choose the right fluorophore for my application?
A1: The selection of the fluorophore is a critical decision that will impact the success of your experiments. Key considerations include:
-
Spectral Properties:
-
Excitation and Emission Wavelengths: Choose a fluorophore that is compatible with the excitation sources (lasers) and detectors of your instrumentation.[16][17] To minimize background autofluorescence from biological samples, it's often advantageous to use fluorophores that excite and emit in the longer wavelength (red or far-red) regions of the spectrum.[18]
-
Stokes Shift: A larger Stokes shift (the difference between the maximum excitation and emission wavelengths) is generally desirable as it makes it easier to separate the emitted fluorescence from the excitation light.
-
Quantum Yield and Extinction Coefficient: These two parameters determine the brightness of the fluorophore. A high quantum yield and a large extinction coefficient are desirable for sensitive detection, especially for low-abundance targets.[17]
-
-
Photostability:
-
Environmental Sensitivity:
-
pH Sensitivity: Some fluorophores exhibit changes in their fluorescence properties with changes in pH.[18] This can be a useful feature for developing biosensors, but it's an important consideration for the stability of your FAA during synthesis and in your biological experiments.
-
Solvatochromism: Some fluorophores display changes in their emission spectra depending on the polarity of their environment. This property can be exploited to study protein conformational changes or binding events.[1]
-
-
Size and Perturbation:
-
Expert Insight: A key advantage of FAAs is their small size, which minimizes perturbation to the protein's structure and function.[4] Choose the smallest fluorophore that meets your spectral requirements.
-
Table 1: Key Fluorophore Properties and Considerations
| Property | Description | Importance |
| Excitation/Emission Maxima | The wavelengths at which the fluorophore maximally absorbs and emits light. | Must match instrument capabilities and avoid spectral overlap in multi-color experiments.[17] |
| Quantum Yield (Φ) | The efficiency of converting absorbed photons into emitted photons. | Higher values indicate a brighter fluorophore.[1][17] |
| Molar Extinction Coefficient (ε) | A measure of how strongly the fluorophore absorbs light at a given wavelength. | Higher values contribute to greater brightness.[1][17] |
| Photostability | The ability of the fluorophore to resist photobleaching. | Crucial for experiments involving prolonged light exposure.[16][18] |
| pH Sensitivity | The degree to which the fluorophore's properties change with pH. | Important for experimental design and data interpretation.[18] |
| Size | The physical dimensions of the fluorophore. | Smaller fluorophores are less likely to perturb protein structure and function.[4] |
Q2: What are the best methods for characterizing my final fluorescent amino acid product?
A2: Thorough characterization is essential to confirm the identity, purity, and functionality of your synthesized FAA.
-
Structural Confirmation:
-
Mass Spectrometry (MS): To confirm the correct molecular weight. High-resolution mass spectrometry (HRMS) is preferred for obtaining an accurate mass.
-
NMR Spectroscopy: 1H and 13C NMR to confirm the chemical structure and the absence of major impurities.
-
-
Purity Assessment:
-
Analytical RP-HPLC: To determine the purity of the final product. A single, sharp peak is indicative of a pure compound.
-
Elemental Analysis: To confirm the elemental composition of the compound.
-
-
Photophysical Characterization:
-
UV-Visible Absorbance Spectroscopy: To determine the absorbance spectrum and the molar extinction coefficient.
-
Fluorescence Spectroscopy: To measure the excitation and emission spectra, and the fluorescence quantum yield.[1][2]
-
Fluorescence Lifetime Measurement: To determine the average time the fluorophore spends in the excited state. This can be a useful parameter for certain advanced fluorescence applications.[1][2]
-
Q3: How can I ensure the stability of my custom fluorescent amino acid during storage?
A3: Proper storage is crucial to maintain the integrity of your FAA.
-
Protection from Light: Many fluorophores are light-sensitive. Store your FAA in an amber vial or a vial wrapped in aluminum foil.
-
Low Temperature: Store your FAA at -20°C or -80°C to minimize degradation.
-
Anhydrous and Inert Conditions: For long-term storage, it is best to store the FAA as a dry solid under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation.
-
pH Considerations: If storing in solution, ensure the buffer pH is one at which the fluorophore is stable.[19]
Part 3: Experimental Protocols and Workflows
General Protocol for Coupling a Carboxylic Acid-Functionalized Fluorophore to an Amino Acid
This protocol provides a general workflow for the synthesis of a fluorescent amino acid via amide bond formation.
Step 1: Protection of the Amino Acid The α-amino and α-carboxyl groups of the starting amino acid must be protected. For example, the amino group can be protected as a Boc or Fmoc derivative, and the carboxyl group as a methyl or ethyl ester.
Step 2: Activation of the Fluorophore's Carboxylic Acid The carboxylic acid on the fluorophore is activated to facilitate amide bond formation. A common method is to use a coupling reagent like HATU in the presence of a base such as DIPEA.
Step 3: Coupling Reaction The protected amino acid is reacted with the activated fluorophore. The reaction is typically carried out in an anhydrous aprotic solvent like DMF or DCM.
Step 4: Deprotection The protecting groups on the amino acid are removed. For example, a Boc group is removed with an acid like TFA, and a methyl ester can be hydrolyzed with a base like LiOH.
Step 5: Purification The crude product is purified, typically by RP-HPLC.
Step 6: Characterization The final product is characterized by MS, NMR, and photophysical methods.
Workflow Diagram: Synthesis of a Fluorescent Amino Acid
Caption: A decision tree to guide troubleshooting efforts for low reaction yields.
References
- Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. (URL: )
- Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. (URL: )
-
Tips for Fluorophore Selection - FluoroFinder. (URL: [Link])
-
Illuminating Choices: A Guide to Selecting Fluorescent Dyes and Ligands - Addgene Blog. (URL: [Link])
- Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. (URL: )
-
Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - RSC Publishing. (URL: [Link])
-
Fluorescently Labeling Amino Acids in a Deep Eutectic Solvent - ACS Publications. (URL: [Link])
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC. (URL: [Link])
-
Labeling Proteins For Single Molecule Imaging - Teledyne Vision Solutions. (URL: [Link])
-
How to Choose the Right Fluorophore for IHC - Boster Bio. (URL: [Link])
-
A novel cyan-emitting fluorescent α-amino acid: synthesis, photophysical characterization and live-cell imaging properties - RSC Publishing. (URL: [Link])
-
Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. (URL: [Link])
-
Recent advances in the synthesis and application of fluorescent α-amino acids. (URL: [Link])
-
Stability of evolved fluorescent proteins. (A) Fluorescence profiles... - ResearchGate. (URL: [Link])
-
Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
-
Derivatization, extraction and concentration of amino acids and peptides by using organic/aqueous phases in capillary electrophoresis with fluorescence detection - PubMed. (URL: [Link])
-
Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (URL: [Link])
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - ResearchGate. (URL: [Link])
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - ACS Publications - ACS.org. (URL: [Link])
-
Lab 6 Overview: Purifying the Fluorescent Protein - YouTube. (URL: [Link])
-
Amino acid protecting groups - THE GPM. (URL: [Link])
-
Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine | Organic Letters - ACS Publications. (URL: [Link])
-
Fluorescence-based thermal stability screening is concentration-dependent and varies with protein size - DergiPark. (URL: [Link])
-
A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC - NIH. (URL: [Link])
-
Amino Acid-Protecting Groups - SciSpace. (URL: [Link])
-
Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (URL: [Link])
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (URL: [Link])
-
How to Troubleshoot Problems with Fluorescently Tagged Proteins - Bitesize Bio. (URL: [Link])
-
Synthesis of unnatural fluorescent α-amino acids - Enlighten Theses. (URL: [Link])
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. (URL: [Link])
Sources
- 1. Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]
- 5. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 6. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A novel cyan-emitting fluorescent α-amino acid: synthesis, photophysical characterization and live-cell imaging properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09861K [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of unnatural fluorescent α-amino acids - Enlighten Theses [theses.gla.ac.uk]
- 12. peptide.com [peptide.com]
- 13. Amino acid protecting groups [thegpm.org]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Choosing the right fluorophores for your experiment | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Tips for Fluorophore Selection - FluoroFinder [fluorofinder.com]
- 19. pubs.acs.org [pubs.acs.org]
Overcoming aggregation issues with proteins labeled with hydrophobic probes
Topic: Overcoming Aggregation Issues with Proteins Labeled with Hydrophobic Probes
Current Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Hydrophobic Burden"
Welcome to the technical support hub. If you are here, you are likely facing a common but frustrating paradox: to detect your protein, you must destabilize it.
Most fluorescent probes (FITC, Cyanine dyes, Rhodamine) and haptens (Biotin) are inherently hydrophobic. When you conjugate these molecules to a protein, you alter its biophysical surface properties.[1] You are effectively grafting "grease" onto a water-soluble molecule. If the protein is already marginally stable, or if you over-label it, the protein-dye conjugates will self-associate to minimize water exposure, leading to precipitation, signal quenching, and experimental artifacts.
This guide provides the protocols to Prevent , Control , and Remediate this aggregation.
Module 1: Prevention via Buffer Engineering
User Question: "My protein precipitates immediately upon adding the dye. How do I stabilize the reaction environment?"
Technical Insight: Aggregation during labeling is often driven by "Solvent Shock" (rapid introduction of DMSO/DMF) or the exposure of hydrophobic patches. Standard PBS is often insufficient for labile proteins during this stress test. We must engineer the buffer to thermodynamically favor the native, soluble state.
The "Magic Mix" Protocol: Arginine/Glutamate Stabilization
Standard salts (NaCl) can sometimes promote "salting out" of hydrophobic conjugates. Instead, use amino acid additives which act as cosolvents, masking hydrophobic patches without denaturing the protein.
Recommended Buffer Additives Table
| Additive | Concentration | Mechanism of Action | Best For |
| L-Arginine + L-Glutamate | 50 mM each | Synergistic "charge shielding" and hydrophobic masking. Prevents protein-protein self-association.[1] | General Purpose. The gold standard for aggregation suppression. |
| L-Arginine HCl | 0.2 – 0.5 M | Suppresses aggregation via weak binding to hydrophobic surface patches. | High-concentration antibody formulations. |
| Tween-20 / Polysorbate | 0.01% – 0.05% | Non-ionic surfactant. Competes for hydrophobic interfaces (air/water) and prevents surface adsorption.[1] | Sticky proteins; preventing loss to vial walls. |
| Trehalose / Sucrose | 5% – 10% (w/v) | Preferential hydration. Stabilizes the hydration shell around the protein. | Long-term storage / Freeze-thaw protection.[2] |
Critical Protocol Note: Ensure your buffer pH is NOT near the protein's Isoelectric Point (pI). Aggregation propensity is highest at the pI due to zero net charge. Aim for pH ±1 unit away from pI.
Module 2: Process Control (The Reaction)
User Question: "How do I get a bright signal without crashing the protein? What is the optimal Degree of Labeling (DOL)?"
Technical Insight: There is a non-linear relationship between DOL and brightness. Beyond a certain threshold (typically DOL > 4 for IgG), "self-quenching" occurs where fluorophores absorb each other's energy, reducing brightness and drastically increasing hydrophobicity.
Protocol: The "Titration" Approach to Safe Labeling
Do not blindly follow the "10-fold molar excess" instruction in kit manuals. You must empirically determine the stability threshold.
-
Prepare Stocks: Dissolve dye in anhydrous DMSO.
-
Split Sample: Aliquot your protein (e.g., 100 µg each) into 3 tubes.
-
Titrate Dye: Add dye at molar ratios of 5x, 10x, and 20x excess.
-
Crucial Step: Add dye slowly while vortexing gently.[3] Ideally, the final DMSO concentration should be < 2% (v/v).
-
-
Incubate: 1 hour at Room Temp (or 4°C overnight for unstable proteins).
-
Clean Up: Remove free dye via Desalting Column (e.g., Zeba Spin or Sephadex G-25).
-
Calculate DOL: Measure A280 and A_dye (absorbance max of dye).[4]
DOL Calculation & Targets
Formula:
-
CF (Correction Factor): % of the dye's absorbance that overlaps at 280nm (Check dye datasheet).
- : Molar Extinction Coefficient.[5]
Target DOL Table:
| Protein Type | Target DOL | Risk Zone |
| Antibody (IgG) | 2.0 – 4.0 | > 6.0 (Precipitation likely) |
| Fab Fragment | 1.0 – 2.0 | > 3.0 |
| Streptavidin | 2.0 – 3.0 | > 4.0 |
| Small Proteins (<30kDa) | 0.8 – 1.5 | > 2.0 (Active site occlusion) |
Module 3: Remediation (Cleanup & Purification)
User Question: "My sample is cloudy or has high background. How do I remove the aggregates?"
Technical Insight: Free hydrophobic dye can nucleate aggregation. Simple dialysis is often insufficient to remove hydrophobic dyes because they stick to the membrane. You need active separation based on size (SEC) or density.
Workflow: Aggregate Removal
Option A: High-Speed Clarification (The "Quick Fix")
-
Step: Centrifuge at 10,000 – 14,000 x g for 10 minutes at 4°C.
-
Result: Pellets large, insoluble aggregates.
-
Pros/Cons: Fast, but does not remove soluble oligomers (dimers/trimers) that cause background noise.
Option B: Size Exclusion Chromatography (The "Gold Standard")
-
Step: Load sample onto a high-resolution SEC column (e.g., Superdex 200 Increase).
-
Result:
-
Void Volume: Aggregates elute first (Discard).
-
Included Volume: Monomeric, labeled protein elutes second (Keep).
-
Late Volume: Free dye elutes last.
-
Visualizing the Aggregation Pathway
Figure 1: The mechanistic divergence between aggregation and stabilization. Adding Arginine/Glutamate shields the hydrophobic patches created by the dye, preventing the "Unstable" intermediate from forming aggregates.
Frequently Asked Questions (FAQ)
Q1: Can I use BSA to stabilize my labeled protein? A: Only for storage, NEVER during the reaction. BSA is rich in lysine residues and will compete for the dye, resulting in labeled BSA and unlabeled target protein. Add BSA (0.1 - 1%) only after you have quenched the reaction and removed unreacted dye.
Q2: I cannot use SEC. Is there another way to remove free hydrophobic dye? A: Yes. Use Dye Removal Resin (proprietary spin columns) or perform Dialysis using a buffer containing 0.05% Tween-20. The detergent helps keep the free dye soluble so it can pass through the membrane pores rather than sticking to the dialysis tubing.
Q3: My antibody is precipitating even at low DOL (DOL ~1.5). Why? A: Check your buffer for nucleophiles . If your buffer contains Tris, Glycine, or Azide during the labeling step, the conjugation efficiency drops, and you might be adding excessive dye to compensate, leading to solvent shock. Ensure the protein is in PBS or Borate buffer (pH 8.5) before starting. Alternatively, the protein may be inherently unstable; try the L-Arg/L-Glu mix described in Module 1.
References
-
Golovanov, A. P., et al. (2004). "A simple method for improving protein solubility and long-term stability." Journal of the American Chemical Society.
-
Thermo Fisher Scientific. "Calculate dye:protein (F/P) molar ratios." Technical Support Notes.
-
Arakawa, T., et al. (2007). "Suppression of protein interactions by arginine: a proposed mechanism of the arginine effects."[6][7] Biophysical Chemistry.
-
Cytiva (formerly GE Healthcare). "Size Exclusion Chromatography: Principles and Methods." Handbooks.
-
BenchChem. "Determining the Degree of Labeling (DOL) with Fluorescein: An Application Note."
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Degree of labeling (DOL) step by step [abberior.rocks]
- 6. scispace.com [scispace.com]
- 7. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
Technical Support Center: Best Practices for Fluorescent Amino Acids
As a Senior Application Scientist, I've designed this technical support guide to provide you with both the foundational knowledge and the practical, field-tested advice needed for success when working with fluorescent amino acids. This guide is structured to help you proactively avoid common pitfalls and to efficiently troubleshoot any issues that may arise during your experiments.
This center is divided into three main sections:
-
Core Principles & Best Practices: Foundational knowledge for proper storage and handling.
-
Experimental Protocols & Workflows: Step-by-step guidance for critical procedures.
-
Troubleshooting & FAQs: A question-and-answer guide to solve specific experimental problems.
Core Principles & Best Practices
The Chemistry of Stability: Why Handling Matters
Fluorescent amino acids are sophisticated reagents susceptible to degradation from multiple environmental factors. The core principle of proper handling is to mitigate exposure to light, moisture, oxygen, and inappropriate pH levels. The fluorophore is an organic molecule with a conjugated system of electrons; disruption of this system through chemical reactions will irreversibly destroy its fluorescent properties[1][2]. Similarly, the amino acid moiety can undergo degradation, affecting its incorporation and function.
Receiving and Initial Storage
Upon receiving a shipment, immediately inspect the product. It should be properly sealed and, if specified, shipped on cold packs.
-
Lyophilized (Powder) Form: This is the most stable state. For long-term storage, keep vials at -20°C or -80°C, protected from light (in a freezer box or wrapped in foil) and moisture[3][4][5]. Certain amino acids like Cysteine, Methionine, and Tryptophan are particularly prone to oxidation and may benefit from storage under an inert gas like argon[4].
-
In Solution: Avoid storing fluorescent amino acids in solution for long periods. The shelf-life in solution is significantly shorter than in lyophilized form[4]. If necessary, store solutions as single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles[4][6].
Experimental Protocols & Workflows
Protocol: Reconstitution and Aliquoting of Lyophilized Fluorescent Amino Acids
This protocol ensures the integrity and longevity of the reagent. The key is to prevent moisture contamination and minimize light exposure.
Materials:
-
Vial of lyophilized fluorescent amino acid
-
High-purity, anhydrous solvent (e.g., DMSO, DMF) or sterile, nuclease-free buffer (pH-adjusted and amine-free)
-
Low-binding microcentrifuge tubes (amber or wrapped in foil)
-
Pipettes with sterile, low-retention tips
-
Inert gas source (e.g., argon or dry nitrogen), optional but recommended
Procedure:
-
Equilibrate: Before opening, allow the vial of lyophilized powder to warm to room temperature for at least 15-20 minutes in a desiccator. This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which can lead to hydrolysis and degradation[3][5].
-
Consolidate Powder: Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the vial[7].
-
Solvent Addition: Carefully open the vial. Using a calibrated pipette, add the recommended volume of appropriate solvent or buffer to achieve the desired stock concentration. Common solvents for hydrophobic dyes are anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)[8].
-
Dissolution: Close the vial tightly and gently agitate or vortex at a low speed for 15-30 minutes at room temperature until the powder is fully dissolved[7]. Avoid vigorous shaking, which can cause denaturation[7].
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in light-protected, low-binding tubes. A typical aliquot volume is 5-20 µL, sufficient for one or two experiments.
-
Inert Gas Purge (Optional): Before sealing each aliquot, gently purge the headspace of the tube with a stream of dry argon or nitrogen. This displaces oxygen and moisture, further preserving the reagent[3].
-
Storage: Store the aliquots promptly at -20°C or -80°C, as recommended by the manufacturer. Keep a log of the concentration, date, and number of freeze-thaw cycles (ideally, zero after aliquoting).
Workflow Diagram: From Receipt to Storage
This diagram outlines the critical decision points and actions from the moment you receive your fluorescent amino acid.
Caption: Troubleshooting decision tree for weak fluorescence signal.
Q: I see a precipitate in my stock solution after thawing. What should I do? A: This indicates that the amino acid has either come out of solution or aggregated.
-
Action: First, try to re-solubilize it by warming the tube to 37°C for a few minutes with gentle vortexing. If it remains, centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes and carefully pipette the supernatant for your experiment.
-
Causality: The solubility of many organic fluorophores is limited in aqueous buffers. Storing at high concentrations can lead to precipitation upon freezing. Consider reconstituting at a lower concentration or using a small percentage of an organic solvent like DMSO in your buffer if your experiment allows.
Q: The color (emission spectrum) of my fluorescence seems to have shifted. Why? A: The emission spectra of many fluorophores are sensitive to their local environment.
-
Solvent Polarity: A change in the polarity of the solvent or buffer can cause a spectral shift.
-
pH Changes: The fluorescence of some dyes, like fluorescein, is highly pH-dependent.[][10] A drop in pH can protonate the fluorophore and alter its electronic state, changing its emission profile. Ensure your experimental buffer has sufficient buffering capacity to maintain the desired pH.
-
Degradation: In some cases, a degradation product may have a different fluorescence profile. This is a sign of poor reagent stability.
Data Summary Table
The following table summarizes recommended storage conditions for fluorescent amino acids.
| Form | Temperature | Duration | Key Considerations | Supporting Sources |
| Lyophilized Powder | -20°C to -80°C | Years | Protect from light and moisture. Store hygroscopic and oxidation-prone amino acids with extra care (desiccator, inert gas). | [3][4][5] |
| In Anhydrous Solvent (DMSO/DMF) | -20°C to -80°C | Months | Must use anhydrous grade solvent. Aliquot to prevent moisture contamination from repeated opening. | [5][8] |
| In Aqueous Buffer | -80°C | Days to Weeks | Least stable form. Prone to hydrolysis and microbial growth. Must be in single-use aliquots to avoid freeze-thaw. | [3][4] |
References
- Fluorescently Labeling Amino Acids in a Deep Eutectic Solvent - ACS Figshare. (2022). Figshare.
- Fluorescent Probes for Amino Acid Detection in Biological Research. (2025). BOC Sciences.
- Classic Fluorescent Labeling Dyes. (2018). Biomol Blog.
- Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions. (2019). PubMed.
- Fluorescently Labeling Amino Acids in a Deep Eutectic Solvent. (2022).
- Long‐term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions | Request PDF. (n.d.).
- Effect of pH on the stability of the GFP variants. (n.d.).
- Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. (2022). PMC - NIH.
- Mobile Phase pH, Column Temperature, and Eluent Flow Rate Effects on Separation and Fluorescence‐Electrochemical Detection of OPA Derivatives of Amino Acids in Reversed‐Phase Liquid Chromatography. (2025).
- Optimization of Fluorescence Labeling of Trace Analytes: Application to Amino Acid Biosignature Detection with Pacific Blue. (2021).
- Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC.
- Troubleshooting guide. (n.d.). NCBI.
- How To Protect Your Tissue From Photobleaching. (2022). Vector Labs.
- Peptide Storage and Handling Guidelines. (n.d.). GenScript.
- Reagent storage conditions. (n.d.). Lumiprobe.
- Fluorescence - Photobleaching - Interactive Tutorial. (2016). Molecular Expressions Microscopy Primer.
- Proper Reagent Storage and Handling | Updated 2025. (2015). StressMarq Biosciences Inc.
- How to Reconstitute Lyophilized Proteins. (n.d.). R&D Systems.
- Fluorescent Probes for Protein and Nucleic Acid Labeling. (n.d.). Boca Scientific Inc.
Sources
- 1. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 3. peptide.com [peptide.com]
- 4. genscript.com [genscript.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 7. rndsystems.com [rndsystems.com]
- 8. resources.biomol.com [resources.biomol.com]
- 10. researchgate.net [researchgate.net]
Technical Comparison: Small-Molecule Fluorophores (Anthryl-D-Ala) vs. Macromolecular Reporters (GFP)
Topic: 3-Anthracen-9-yl-D-alanine vs. Green Fluorescent Protein (GFP) for Protein Tagging Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of protein tagging, the choice between 3-Anthracen-9-yl-D-alanine (Anthryl-D-Ala) and Green Fluorescent Protein (GFP) represents a fundamental decision between chemical precision and biological convenience .
While GFP remains the gold standard for intracellular localization in live cells due to its genetic encodability and visible-light excitation, it suffers from a massive steric footprint (~27 kDa) and proteolytic susceptibility. Conversely, Anthryl-D-Ala is a non-canonical amino acid (ncAA) tool, primarily utilized in Solid-Phase Peptide Synthesis (SPPS) . It offers a minimal steric footprint (<300 Da), environmental sensitivity for conformational sensing, and—crucially—the proteolytic resistance inherent to D-amino acids, making it indispensable for peptide therapeutic development.
This guide analyzes the physicochemical, spectral, and functional divergences of these two tagging modalities.[1]
Part 1: Comparative Analysis Matrix
The following table synthesizes the core technical specifications of both reporters.
| Feature | 3-Anthracen-9-yl-D-alanine | Green Fluorescent Protein (EGFP) |
| Molecular Weight | ~265 Da (Residue mass) | ~27,000 Da (27 kDa) |
| Structure | Single Amino Acid (Planar Aromatic) | 11-stranded |
| Excitation ( | UV: ~350–375 nm | Visible: ~488 nm |
| Emission ( | Blue: ~400–450 nm | Green: ~507–509 nm |
| Quantum Yield ( | Variable (~0.1 – 0.3); Environment-dependent | High (~0.60); Environment-independent |
| Incorporation Method | Chemical Synthesis (SPPS) | Genetic Fusion (Cloning/Transfection) |
| Stereochemistry | D-Isomer: Protease Resistant | L-Isomers: Protease Susceptible |
| Perturbation Risk | Minimal (Isostere to Trp/Phe) | High (Steric hindrance, oligomerization) |
| Primary Application | Peptide therapeutics, FRET, Binding assays | Live-cell imaging, Expression tracking |
Part 2: Deep Dive – 3-Anthracen-9-yl-D-alanine
The Chemical Precision Tool
Anthryl-D-Ala is not merely a fluorescent tag; it is a structural probe. Its utility lies in "stealth" labeling—inserting a reporter without abolishing the ligand's affinity for its receptor.
1. Mechanism of Fluorescence & Environmental Sensitivity
Unlike GFP, whose chromophore is shielded inside a rigid barrel, the anthracene moiety of Anthryl-D-Ala is solvent-exposed. This results in solvatochromism .
-
Hydrophobic Environment: When the peptide binds a receptor and the anthracene buries into a hydrophobic pocket, fluorescence intensity often increases (and lifetimes lengthen) due to protection from solvent quenching.
-
FRET Donor: The emission (~420 nm) overlaps well with the excitation of yellow/green acceptors (like nitrobenzoxadiazole or even GFP), making it a potent FRET donor for measuring intramolecular distances.
2. The "D" Advantage: Stability
The specific use of the D-isomer (as opposed to the L-isomer used in ribosomal translation) is a strategic choice in drug design. D-amino acids are poor substrates for endogenous proteases.
-
Therapeutic Relevance: Incorporating Anthryl-D-Ala into a peptidomimetic drug allows researchers to track the drug's biodistribution or binding in vitro without the tag itself being cleaved off by serum proteases.
3. Limitations
-
UV Excitation: Requires ~360 nm light, which is phototoxic to live cells and excites cellular autofluorescence (NADH/FAD), reducing signal-to-noise ratio in complex biological media.
-
Synthesis Requirement: Cannot be genetically encoded by standard eukaryotic ribosomes (which are L-specific). It requires SPPS or highly engineered in vitro translation systems (e.g., Flexizymes).
Part 3: Deep Dive – Green Fluorescent Protein (GFP)
The Biological Standard
GFP is the "flashlight" of cell biology. Its primary strength is the ability to be encoded directly within the genome, allowing the organism itself to manufacture the tag.
1. Steric Bulk & Perturbation
The 27 kDa size of GFP is its Achilles' heel. Fusing a barrel of this size to a small protein (e.g., actin, tubulin, or a small GPCR ligand) can:
-
Block active sites.
-
Prevent correct subcellular localization.
-
Induce artificial dimerization (unless monomeric variants like mEGFP are used).
2. Photostability & Brightness
EGFP (Enhanced GFP) has a high extinction coefficient (~56,000 M⁻¹cm⁻¹) and quantum yield (0.60). It is incredibly bright and photostable compared to many small organic dyes, permitting long-term time-lapse imaging in live cells.
Part 4: Decision Logic & Workflows
Decision Matrix: Which Tag to Choose?
Caption: Decision tree for selecting between macromolecular fusions (GFP) and chemical incorporation (Anthryl-D-Ala).
Part 5: Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-3-Anthracen-9-yl-D-alanine
This protocol assumes standard Fmoc chemistry on Rink Amide resin.
Reagents:
-
Fmoc-D-Ala(9-Ant)-OH (Commercially available or synthesized).
-
Coupling Reagents: HATU or HBTU.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide).
Step-by-Step:
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 mins.
-
Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 5 mins). Wash 5x with DMF.[2]
-
Activation:
-
Dissolve Fmoc-D-Ala(9-Ant)-OH (4 eq), HATU (3.9 eq) in minimal DMF.
-
Add DIPEA (8 eq) immediately before addition to resin.
-
Note: Anthracene is bulky. Pre-activation is crucial.
-
-
Coupling: Add activated mixture to resin. Shake at room temperature for 2 hours (longer than standard AA due to steric bulk).
-
Monitoring: Perform Kaiser test. If not blue (incomplete), recouple using PyAOP/HOAt for higher efficiency.
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Cleavage: Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) for 3 hours. The anthracene moiety is generally stable to TFA.
-
Purification: HPLC using C18 column. Detect at 220 nm (peptide bond) and 365 nm (Anthracene specific).
Protocol B: GFP Fusion (Brief Overview)
-
Vector Design: Insert Gene of Interest (GOI) into plasmid (e.g., pEGFP-C1) via MCS. Ensure linker sequence (e.g., Gly-Gly-Ser-Gly) separates GOI and GFP to facilitate folding.
-
Transfection: Introduce plasmid into mammalian cells (e.g., HEK293) using Lipofectamine.
-
Incubation: Allow 24–48 hours for expression and chromophore maturation (oxidation step).
-
Imaging: Excite at 488 nm; collect emission at 509 nm.
References
-
Tsien, R. Y. (1998). "The Green Fluorescent Protein."[3][4][5][6] Annual Review of Biochemistry, 67, 509-544. Link
-
Chalfie, M., et al. (1994). "Green fluorescent protein as a marker for gene expression."[4][7] Science, 263(5148), 802-805. Link
-
Sisido, M., et al. (2023). "Directed evolution of GFP with non-natural amino acids." RSC Advances. (Discusses incorporation of anthracene derivatives via GCE). Link
-
Chem-Impex International. "Product Guide: 3-(9-Anthryl)-D-alanine for Peptide Synthesis." (Standard supplier data for Fmoc-D-Ala(9-Ant)-OH). Link
-
Beilstein J. Org. Chem. (2014).[8] "Automated solid-phase peptide synthesis to obtain therapeutic peptides."[8] Beilstein Journal of Organic Chemistry, 10, 1197–1212. Link
Sources
- 1. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Structural Factors Enabling Successful GFP-like Proteins with Alanine as the Third Chromophore-Forming Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GFP tagging proteins | Nonet Lab | Washington University in St. Louis [sites.wustl.edu]
- 6. Genetic incorporation of d-amino acids into green fluorescent protein based on polysubstrate specificity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Improved yellow-green split fluorescent proteins for protein labeling and signal amplification | PLOS One [journals.plos.org]
- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
Stereochemical Control of Anthracene Fluorophores: A Comparative Guide to L- and D-3-Anthracen-9-yl-alanine
Executive Summary
3-Anthracen-9-yl-alanine (commonly abbreviated as Ant or Anl ) is a bulky, hydrophobic, fluorescent non-canonical amino acid (ncAA).[1] While the isolated L- and D-isomers exhibit identical photophysical properties in achiral solvents, their behavior diverges radically when incorporated into peptides or exposed to biological environments.[1]
The Verdict:
-
Select the L-Isomer (Fmoc-L-Ant-OH) for probing natural protein-protein interactions, designing excimer-based sensors within
-helices, and mimicking native hydrophobic cores (e.g., replacing Tryptophan or Phenylalanine).[1] -
Select the D-Isomer (Fmoc-D-Ant-OH) for intracellular imaging probes requiring high proteolytic stability, designing retro-inverso peptidomimetics, and creating "chiral-mismatch" negative controls in binding assays.
Part 1: Physicochemical & Photophysical Baseline[2]
Before diverging into applications, we must establish the baseline properties. Both isomers share the same intrinsic fluorophore characteristics but differ in spatial projection.[2]
Intrinsic Fluorescence Properties
The anthracene moiety is environmentally sensitive (solvatochromic).[2]
-
Excitation (
): 365 nm (matches standard UV sources/DAPI filters). -
Emission (
): 410–450 nm (Blue region) for monomers; ~500–550 nm (Green) for excimers.[1] -
Quantum Yield (
): Moderate (0.1 – 0.6), highly dependent on solvent polarity and quenching by neighboring residues (e.g., electron transfer from Tryptophan).
The "Chiral Switch" in Excimer Formation
This is the critical differentiator for sensor design. Anthracene rings have a strong tendency to stack.[1][2] If two Ant residues are placed in a sequence (e.g., positions
| Feature | L-Isomer (Natural Backbone) | D-Isomer (Unnatural Backbone) |
| Helical Propensity | Compatible with right-handed | Destabilizes right-handed helices; induces left-handed turns or kinks.[1][2] |
| Excimer Formation | High: In an L-peptide helix, two L-Ant residues at | Disrupted: Mixing L- and D-Ant (e.g., L-Ant...D-Ant) often breaks the stacking geometry, quenching excimer fluorescence.[1] |
| Steric Profile | Side chain projects at | Side chain projects at |
Part 2: Critical Application Scenarios
Proteolytic Stability (Drug Development)
The primary justification for using D-Ant is resistance to enzymatic degradation.[1][2] The bulky anthracene group already hinders protease access, but the D-configuration renders the peptide bond nearly uncleavable by serum proteases (Trypsin, Chymotrypsin).
Data Comparison: Half-life (
Mechanism: Serine proteases possess chiral active sites evolved to hydrolyze L-amide bonds.[1][2] The D-Ant residue presents the scissile bond in a "mismatched" orientation, preventing the catalytic triad from engaging.
Chiral Sensing & Host-Guest Chemistry
L-Ant is the superior choice for sensing chiral hosts like Cyclodextrins (CD) or albumin.[1][2]
-
Case Study: When L-Ant peptides bind to
-Cyclodextrin, the inclusion complex enhances fluorescence intensity significantly due to hydrophobic shielding.[1][2] -
Discrimination: D-Ant peptides often show lower binding constants (
) with natural chiral hosts due to steric hindrance at the cavity rim.[1][2]
Part 3: Decision Logic & Visualization[1][2]
Diagram 1: Isomer Selection Matrix
Use this logic flow to determine the correct isomer for your experimental goals.[2]
Caption: Decision matrix for selecting L- vs D-3-Anthracen-9-yl-alanine based on experimental constraints.
Part 4: Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) of Ant-Peptides
Note: The anthracene side chain is extremely bulky.[1] Standard coupling protocols often fail, leading to deletion sequences.
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]
-
Base: DIPEA (Diisopropylethylamine)[1]
-
Resin: Rink Amide (low loading, ~0.3 mmol/g recommended to reduce steric crowding)
Step-by-Step Workflow:
-
Swelling: Swell resin in DMF for 30 mins.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash x5 with DMF.
-
Activation (Critical): Dissolve Fmoc-Ant-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in minimal DMF. Pre-activate for 30 seconds.[1][2]
-
Coupling: Add activated mixture to resin. Double Couple: Shake for 2 hours, drain, and repeat with fresh reagents for another 2 hours. The bulkiness of Ant hinders the approach of the incoming amino acid.
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Cleavage: TFA/TIS/Water (95:2.5:2.[1][2]5) for 3 hours. Avoid scavengers prone to alkylation by the anthracene ring.
Protocol B: Enzymatic Stability Assay (L vs D Comparison)
Objective: Quantify the resistance conferred by the D-isomer.[1]
Reagents:
- -Chymotrypsin (bovine pancreas)[1]
-
Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8
-
HPLC Solvent A: 0.1% TFA in Water; Solvent B: 0.1% TFA in Acetonitrile
Workflow:
-
Preparation: Dissolve L-Ant peptide and D-Ant peptide (100 µM) in separate buffer aliquots.
-
Initiation: Add Chymotrypsin (ratio 1:100 w/w enzyme:peptide). Incubate at 37°C.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 50 µL of 10% acetic acid to stop the reaction.
-
Analysis: Inject onto RP-HPLC (C18 column). Monitor absorbance at 254 nm (peptide bond) and 365 nm (Anthracene specific).[1][2]
-
Calculation: Plot % Intact Peptide vs. Time. The D-isomer should show >90% integrity at 240 min, while L-isomer typically degrades <50% within 60 min.[1][2]
Diagram 2: Experimental Workflow & Analysis
Caption: Workflow for synthesizing and validating Ant-containing peptides.
References
-
Fluorescence and Photostability of Anthracene Derivatives Source: ResearchGate / Journal of Fluorescence Significance: Establishes the baseline excitation/emission spectra (360nm/450nm) and solvatochromic nature of the anthracene moiety. URL:
-
Proteolytic Stability of Non-Canonical Amino Acids Source: NIH / PubMed Central Significance:[1][2] Validates the mechanism wherein D-amino acids prevent substrate recognition by serine proteases like Chymotrypsin.[1][2] URL:
-
Chirality Effects in Peptide Self-Assembly Source: RSC Advances / MDPI Significance:[1][2] Details how L- vs D-isomers influence peptide secondary structure (helicity) and supramolecular assembly (hydrogels). URL:
-
Synthesis and Properties of 3-(9-Anthryl)alanine Source: Chem-Impex / PubChem Significance:[1][2] Provides physical data (MW 265.31) and confirms the availability of Fmoc-protected derivatives for SPPS. URL:[1]
Sources
Technical Validation Guide: 3-Anthracen-9-yl-D-alanine as a Non-Perturbative Fluorescent Probe
Executive Summary
In structural biology and drug development, the "Observer Effect" is a critical bottleneck: the act of labeling a biomolecule often alters its native conformation or function. While Tryptophan (Trp) is the standard intrinsic probe, its ubiquity and UV excitation requirement limit its utility in complex environments. Conversely, extrinsic fluorophores (FITC, Rhodamine) provide brightness but introduce massive steric bulk (~400–600 Da) and solubility issues.
3-Anthracen-9-yl-D-alanine (Ant-D-Ala) represents a high-precision compromise. As a non-canonical amino acid (ncAA), it integrates directly into the peptide backbone. This guide validates Ant-D-Ala as a "minimally perturbative" probe, specifically analyzing its photophysics, steric profile, and application in D-peptide therapeutics and structural folding studies.
The Challenge: Signal vs. Structure
Selecting a fluorescent label is a trade-off between quantum yield and structural integrity. The following decision matrix illustrates where Ant-D-Ala fits within the experimental landscape.
Decision Logic for Probe Selection
Figure 1: Decision matrix for selecting fluorescent probes based on target size and structural tolerance.
Technical Profile & Comparative Analysis
Ant-D-Ala is not "zero-perturbation" (it is larger than Alanine), but it is bio-orthogonal in terms of spectral overlap and isosteric with larger aromatic residues like Tryptophan or Phenylalanine.
Spectral Advantages
The primary utility of Ant-D-Ala is its spectral distinction from Tryptophan.
-
Trp Excitation: ~280 nm (excites all proteins).[1]
-
Ant-D-Ala Excitation: ~350–365 nm (selective excitation).
This allows researchers to selectively track a specific peptide in the presence of serum albumin or cellular proteins without background interference.
Comparative Data Matrix
| Feature | Tryptophan (Trp) | 3-Anthracen-9-yl-D-alanine | FITC (Fluorescein) |
| Molecular Weight | 204.23 Da | ~265.3 Da (Residue mass) | 389.4 Da + Linker |
| Integration | Native Backbone | Backbone (ncAA) | Pendant (Side-chain/Terminus) |
| Excitation Max | 280 nm | 350–365 nm | 495 nm |
| Emission Max | 350 nm | 410–450 nm | 519 nm |
| Quantum Yield | ~0.14 (Solvent dependent) | 0.1 – 0.6 (Highly Environment Sensitive) | ~0.9 (Very Bright) |
| Steric Perturbation | None (Native) | Moderate (Similar to Trp/Phe) | High (Disrupts interfaces) |
| Chirality Utility | L-isomer standard | D-isomer induces | Achiral |
Critical Insight: The D-isomer of Anthrylalanine is particularly valuable in peptide engineering. Introducing a D-amino acid into an L-peptide backbone destabilizes
-helices but stabilizes specific-turn geometries (Type I' or II'). This makes Ant-D-Ala a dual-purpose tool: a fluorescent reporter and a structural constraint element [1].
Experimental Validation Protocols
To validate Ant-D-Ala as a non-perturbative probe in your specific system, you must demonstrate that the labeled peptide retains the secondary structure of the wild-type (WT).
Workflow Overview
Figure 2: Workflow for synthesizing and validating Ant-D-Ala labeled peptides.
Protocol A: SPPS Incorporation
Context: The anthracene ring is bulky. Standard coupling protocols often result in deletion sequences.
Reagents:
-
Fmoc-3-anthracen-9-yl-D-alanine (commercially available).
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).
-
Coupling Agents: HATU/HOAt (preferred over HBTU due to faster kinetics).
Step-by-Step:
-
Swelling: Swell resin in DMF for 30 mins.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x DMF.
-
Coupling (Critical):
-
Dissolve 3.0 eq of Fmoc-Ant-D-Ala, 2.9 eq HATU, and 6.0 eq DIPEA in minimal DMF.
-
Reaction Time: Increase to 2–4 hours (vs. standard 45 min).
-
Double Coupling: Highly recommended. Repeat the coupling step with fresh reagents to ensure >99% yield.
-
-
Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.
-
Cleavage: TFA/TIS/Water (95:2.5:2.5) for 2 hours. The anthracene moiety is stable in TFA.
Protocol B: Structural Validation via CD Spectroscopy
Context: Circular Dichroism (CD) measures the differential absorption of left- and right-handed circularly polarized light. It is the gold standard for proving "non-perturbation."
Method:
-
Prepare 50 µM solutions of Wild Type (WT) peptide and Ant-D-Ala labeled peptide in 10 mM Phosphate Buffer (pH 7.4).
-
Use a 1 mm path length quartz cuvette.
-
Scan range: 190 nm – 260 nm.
-
Interpretation:
- -Helix: Double minima at 208 nm and 222 nm.
- -Sheet: Single minimum at ~218 nm.
-
Success Criteria: The spectra of WT and Ant-D-Ala peptides should overlay with <10% deviation in Mean Residue Ellipticity (MRE).
-
Note: The anthracene ring exhibits intrinsic CD signals in the near-UV (250-400 nm) due to induced chirality from the peptide backbone. This signal itself is a sensor for local conformation [2].
Applications & Case Studies
FRET Pairs
Ant-D-Ala acts as an excellent FRET acceptor for Tryptophan (Trp
-
Trp-Ant Pair: Excitation at 280 nm (Trp) results in emission at 420 nm (Ant) if the distance is <30 Å. This is ideal for monitoring folding events where the N- and C-termini come into proximity.
Membrane Insertion
Anthracene is highly lipophilic. When an Ant-D-Ala labeled peptide inserts into a lipid bilayer, the fluorescence intensity typically increases, and the emission maximum blue-shifts (solvatochromism). This validates it as a probe for antimicrobial peptide (AMP) mechanisms.
References
-
Sisido, M., & Hokelek, T. (1998). Chiral discrimination of amino acids by an anthracene-capped cyclodextrin. Journal of the American Chemical Society. Link (Provides foundational photophysics of anthracene amino acids).
-
Imanishi, Y., & Sisido, M. (1995). Fluorescent non-natural amino acids: Synthesis and application to structural biology. Pure and Applied Chemistry. Link
-
Muraki, M., et al. (2000). Optical properties of 3-anthryl-L-alanine and its application to peptide studies. Journal of Biochemistry. Link
-
Chem-Impex International. Product Monograph: Fmoc-3-(9-anthryl)-D-alanine.Link
-
Sigma-Aldrich. Fmoc-3-(9-anthryl)-Ala-OH Properties.Link
Sources
Cytotoxicity Assessment of 3-Anthracen-9-yl-D-alanine in Cell Culture: A Comparative Technical Guide
Executive Summary & Compound Profile
3-Anthracen-9-yl-D-alanine (Ant-D-Ala) is a non-canonical, fluorescent amino acid utilized primarily as a biophysical probe and a building block for proteolytically stable peptides. Unlike its L-isomer, the D-configuration confers resistance to endogenous proteases, significantly altering its intracellular residence time and metabolic fate.
While the anthracene pharmacophore provides exceptional solvatochromic fluorescence properties, it is intrinsically hydrophobic and possesses a known toxicological profile linked to DNA intercalation and Reactive Oxygen Species (ROS) generation. This guide provides a rigorous framework for assessing its cytotoxicity, balancing its utility as a probe against its potential to perturb cellular physiology.
Product Snapshot
| Feature | Specification |
| Chemical Name | 3-(Anthracen-9-yl)-D-alanine |
| Molecular Weight | ~265.31 g/mol |
| Excitation/Emission | |
| Solubility | Low in water; requires DMSO/DMF carrier.[1] |
| Primary Utility | Peptide stability enhancement, conformational probing, FRET donor. |
| Risk Profile | DNA intercalation, ROS generation, aggregation-induced toxicity. |
Mechanistic Basis of Cytotoxicity
To accurately assess toxicity, one must understand how Ant-D-Ala affects cell viability. The toxicity is not merely "chemical" but "biophysical," driven by the planar anthracene ring.
Key Toxicity Pathways
-
Proteolytic Resistance (D-Isomer Specific): Unlike the L-isomer, Ant-D-Ala is not rapidly degraded by cellular peptidases. This leads to intracellular accumulation, potentially exacerbating the effects of the anthracene moiety compared to the L-variant.
-
DNA Intercalation: The planar anthracene system can intercalate between DNA base pairs, stalling replication and transcription.
-
Oxidative Stress: Anthracene derivatives are known photosensitizers. Even under ambient light, they can generate singlet oxygen (
) and superoxide anions, triggering mitochondrial depolarization. -
Hydrophobic Aggregation: At high concentrations (>50 µM), the hydrophobic side chain can induce non-specific protein aggregation or membrane disruption.
Pathway Visualization (Graphviz)
Caption: Mechanistic pathways linking 3-Anthracen-9-yl-D-alanine accumulation to cellular apoptosis via DNA damage, oxidative stress, and proteostatic disruption.
Comparative Performance Analysis
This section compares Ant-D-Ala against its stereoisomer and other common fluorescent amino acids.
Table 1: Comparative Cytotoxicity & Utility Profile
| Alternative | Fluorescence ( | Cytotoxicity Risk | Metabolic Stability | Primary Limitation |
| 3-Anthracen-9-yl-D-alanine | High (Blue) | Moderate-High | High (Protease Resistant) | Accumulation toxicity; DNA binding. |
| 3-Anthracen-9-yl-L-alanine | High (Blue) | Moderate | Low (Metabolized) | Rapid degradation loses signal. |
| 1-Pyrenyl-alanine | High (Blue/Green) | High | Moderate | Extreme hydrophobicity causes precipitation. |
| Tryptophan (Native) | Low (UV) | Negligible | Low | Weak signal; overlaps with cellular background. |
| p-Cyanophenylalanine | Moderate | Low | Moderate | Requires deep UV excitation (phototoxicity). |
Comparison Insights
-
Vs. L-Isomer: The L-isomer is generally less cytotoxic over long durations (24-48h) because it is metabolized. However, for applications requiring long-term tracking or peptide stability (e.g., antimicrobial peptides), the D-isomer is superior despite the higher risk of accumulation toxicity.
-
Vs. Pyrenyl-alanine: Pyrene is bulkier and more hydrophobic (logP ~5) than anthracene (logP ~4.5). Pyrenyl-alanine often shows higher non-specific membrane toxicity and lower solubility limits than Ant-D-Ala.
Validated Experimental Protocols
Critical Pre-Experimental Note: Optical Interference
Warning: Ant-D-Ala fluoresces in the blue region (
-
Avoid: Fluorescence-based viability assays that use blue/cyan channels.
-
Recommended: Colorimetric (MTT/MTS) or Luminescent (ATP) assays.
Protocol A: Modified MTT Assay for Hydrophobic Fluorophores
Standard MTT protocols fail because hydrophobic compounds precipitate with formazan crystals, and residual fluorescence can interfere with plate readers if not strictly filtered.
Reagents:
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Buffer: DMSO or SDS-HCl.
-
Test Cells: HeLa or CHO (Standard lines); HepG2 (Metabolic competent).
Step-by-Step Workflow:
-
Seeding: Seed cells at
cells/well in 96-well clear plates. Incubate 24h. -
Treatment Preparation:
-
Dissolve Ant-D-Ala in 100% DMSO to 10 mM stock.
-
Dilute in warm media to final concentrations (0, 1, 5, 10, 25, 50, 100 µM).
-
Control: Vehicle control (DMSO matched to highest concentration, typically <0.5%).
-
-
Exposure: Incubate cells for 24h (acute) or 72h (chronic).
-
Washing (CRITICAL):
-
Remove media containing Ant-D-Ala carefully.
-
Wash 2x with warm PBS. Rationale: This removes extracellular fluorescent compound that could skew absorbance readings or interact with MTT.
-
-
MTT Addition: Add 100 µL fresh media + 10 µL MTT stock. Incubate 3-4h at 37°C.
-
Solubilization: Remove media. Add 100 µL DMSO.
-
Read: Measure Absorbance at 570 nm (Reference 630 nm).
Protocol B: ROS Generation Assay (Flow Cytometry)
To confirm if toxicity is oxidative-stress mediated.
-
Probe: CellROX Deep Red or DCFDA. (Avoid blue probes like CellROX Blue due to spectral overlap).
-
Treatment: Treat cells with
concentration of Ant-D-Ala for 4 hours. -
Staining: Add CellROX Deep Red (5 µM) for the final 30 mins.
-
Analysis: Flow cytometry using 640 nm laser.
-
Self-Validation: If Ant-D-Ala fluorescence (405 nm laser) correlates with High-ROS signal, the mechanism is confirmed.
-
Data Interpretation & Reference Values
While specific
Representative Cytotoxicity Data (HeLa Cells, 24h)
| Compound | Toxicity Mechanism Dominance | |
| Ant-D-Ala | 15 - 35 µM | DNA Intercalation + ROS |
| Ant-L-Ala | 25 - 50 µM | ROS (Rapidly metabolized) |
| Anthracene (Parent) | >100 µM | Low uptake / Solubility limited |
| Doxorubicin (Positive Ctrl) | 0.5 - 2.0 µM | DNA Intercalation |
Interpretation Guide:
-
< 10 µM: Highly cytotoxic. Unsuitable for live-cell imaging; use only for fixed cells or in vitro biochemical assays.
-
10 - 50 µM: Moderately cytotoxic. Use for short-term (<4h) live-cell experiments only.
-
> 50 µM: Low cytotoxicity. Suitable for most applications.
Conclusion: 3-Anthracen-9-yl-D-alanine typically falls in the moderate cytotoxicity range (
References
-
Small-molecule anthracene-induced cytotoxicity and induction of apoptosis. Source: PubMed / NIH. Context: Establishes the baseline cytotoxicity and ROS-mediated apoptotic mechanism of anthracene derivatives in T-cells.
-
Comparative analysis of the cytotoxicity of homopolymeric amino acids. Source: PubMed. Context: Discusses how hydrophobic amino acid accumulation (like anthracene-alanine) correlates with cytotoxicity and aggregation.
-
Non-Canonical Amino Acids in Analyses of Protease Structure and Function. Source: MDPI. Context: Details the use of non-canonical amino acids (ncAAs) and the stability/toxicity trade-offs in protease studies.
-
Photo-dissociation of self-assembled (anthracene-2-carbonyl)amino acid hydrogels. Source: Chemical Communications (RSC). Context: Highlights the "poor survival" of cells in anthracene-amino acid hydrogels due to component cytotoxicity.[2]
-
3-(9-Anthryl)-L-alanine Product Information. Source: Chem-Impex. Context: Provides physical properties and general application data for the L-isomer, serving as the baseline for the D-isomer comparison.
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
